Lorlatinib acetate
説明
特性
IUPAC Name |
acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAIBLTPYGILH-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1924207-18-0 | |
| Record name | Lorlatinib acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORLATINIB ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Purification of Lorlatinib Acetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the chemical synthesis, purification, and analytical characterization of Lorlatinib. Lorlatinib is a third-generation, highly potent, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is indicated for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] The molecule's complex macrocyclic structure presents significant synthetic challenges, which have been overcome through a convergent and optimized manufacturing process.[5]
Mechanism of Action: Targeting ALK/ROS1 Signaling
Lorlatinib functions as an ATP-competitive inhibitor of ALK and ROS1 kinases.[6][7] In certain cancers, chromosomal rearrangements lead to the creation of abnormal ALK or ROS1 fusion proteins. These constitutively active kinases drive oncogenic signaling, promoting uncontrolled cell growth and survival.[8] Lorlatinib binds to the ATP-binding pocket of these kinases, blocking their activity and halting the phosphorylation of downstream targets.[8] This effectively disrupts critical signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to apoptosis of cancer cells.[8] A key advantage of Lorlatinib is its ability to cross the blood-brain barrier and its broad-spectrum potency against most known ALK resistance mutations, including the challenging G1202R mutation.[2][6]
Caption: Lorlatinib inhibits ALK/ROS1, blocking downstream pro-survival pathways.
Chemical Synthesis of Lorlatinib
The large-scale synthesis of Lorlatinib is a convergent process, which involves the independent preparation of two key fragments followed by their coupling and a final macrolactamization to form the core structure.[5] This approach allows for efficient production in kilogram quantities.[5]
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Aminopyrazole Nitrile Fragment [5][9]
-
Bis-bromination: Commercially available pyrazole ester 308 is subjected to bis-bromination to yield the dibrominated intermediate 309 .
-
N-Alkylation: A Boc-protected methylamine equivalent is deprotonated with sodium hydride and added to intermediate 309 to afford the N-alkylated pyrazole 311 .
-
Hydrolysis: The ester group of 311 is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Amidation: The resulting acid is converted to a primary amide using standard amide coupling reagents.
-
Dehydration: The primary amide is dehydrated to furnish the target aminopyrazole nitrile fragment 312 .
Protocol 2: Synthesis of Chiral Pyridine Ether Fragment [5][9]
-
Enantioselective Reduction: Commercial ketone 313 undergoes a highly efficient and enantioselective reduction. While chemical reagents were explored, a biocatalytic reduction using a ketoreductase enzyme was identified as the optimal method, proceeding in high yield and selectivity on a large scale to produce chiral alcohol 314 .[5][9]
-
Alcohol Activation: The chiral secondary alcohol of 314 is activated as a good leaving group, typically by conversion to a methanesulfonate (mesylate) ester.
-
S N 2 Displacement: The activated alcohol is displaced via an S N 2 reaction with 2-amino-3-hydroxypyridine (315 ) to form the critical pyridine ether bond, yielding intermediate 316 .
-
Carbonylation & Functionalization: The aryl iodide of 316 is converted to a methyl ester (317 ) via a palladium-catalyzed carbonylation.[5] Subsequent bromination of the pyridine ring followed by bis-Boc protection of the amino group and Miyaura borylation yields the Suzuki coupling precursor 318 .[5]
Protocol 3: Final Assembly and Macrolactamization to this compound [5]
-
Suzuki Coupling: The aminopyrazole fragment 312 is coupled with the pyridine ether fragment 318 using a palladium catalyst and a base such as cesium fluoride. Slow addition of 318 is crucial to suppress homocoupling side reactions, enabling high yields of the coupled product 319 .[5]
-
Deprotection and Hydrolysis: The three Boc protecting groups on intermediate 319 are removed under acidic conditions. Following neutralization, a nitrile-sparing ester hydrolysis using potassium trimethylsilanolate (KOTMS) yields the macrolactamization precursor 320 , which precipitates as a crystalline solid.[5]
-
Macrolactamization: The key macrocyclic ring is formed via an amide bond. A dilute solution of precursor 320 in DMF is added slowly over an extended period (e.g., 14 hours) to a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in ethyl acetate.[5] The high-dilution conditions minimize intermolecular coupling.[5]
-
Purification and Isolation of Acetate Solvate: Following an aqueous workup, the crude Lorlatinib free base is treated with acetic acid. This induces crystallization and allows for the isolation of Lorlatinib as its acetic acid solvate in high purity.[5]
Purification and Analytical Data
The final purification of Lorlatinib is achieved through crystallization. The process described in the large-scale synthesis yields the acetic acid solvate directly.[5] Alternative purification methods can yield different polymorphic forms by re-slurrying or crystallizing the free base from various solvents like methanol, isopropanol, or heptane.[10]
Table 1: Key Reaction Yields and Purity
| Step | Product | Reported Yield | Purity | Reference |
|---|---|---|---|---|
| Biocatalytic Reduction | Chiral Alcohol (314 ) | High Yield | >99% ee | [5] |
| Suzuki Coupling | Coupled Intermediate (319 ) | High Yield | <3% homocoupling | [5] |
| Macrolactamization & Crystallization | this compound | 56% | >99.2% |[5] |
Table 2: Biological Activity of Lorlatinib
| Target | Assay | Value | Reference |
|---|---|---|---|
| ROS1 | K i | <0.025 nM | [11] |
| ALK (wild-type) | K i | <0.07 nM | [11] |
| ALK L1196M | K i | 0.7 nM | [11] |
| ALK G1202R | IC 50 | 77-113 nM |[11] |
Quality Control and Analytical Methods
Purity and identity are typically confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and mass spectrometry. Several RP-HPLC methods have been developed for the routine analysis of Lorlatinib in bulk and pharmaceutical dosage forms.[4][12]
Table 3: Representative Analytical Parameters for Lorlatinib Purity Assessment (RP-HPLC)
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Eclipse plus C18 (250mm x 4.6mm, 3µm) | Hypersil C18 (150mm x 4.6mm, 5µm) | [4],[12] |
| Mobile Phase | Phosphate buffer (pH 4.2) : ACN : MeOH (50:30:20) | Water : Methanol (75:25) | [4],[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [4],[12] |
| Detection | UV at 310 nm | UV at 310 nm | [4],[12] |
| Retention Time | ~7.87 min | ~3.51 min |[4],[12] |
Conclusion
The synthesis of this compound is a notable achievement in medicinal and process chemistry, enabling large-scale production of a complex, macrocyclic active pharmaceutical ingredient. The convergent strategy, highlighted by a highly efficient biocatalytic reduction and a carefully optimized Suzuki coupling and macrolactamization sequence, delivers the final product with high yield and purity.[5] The final purification via crystallization with acetic acid provides a stable solvate suitable for formulation.[5] The detailed protocols and analytical methods outlined in this guide serve as a valuable resource for professionals engaged in the research and development of targeted cancer therapies.
References
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ijrpr.com [ijrpr.com]
- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Method Development and Validation of Lorlatinib by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Lorlatinib Crystal Forms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. Like many pharmaceutical compounds, lorlatinib can exist in multiple crystalline forms, a phenomenon known as polymorphism. This technical guide provides an in-depth analysis of the known crystalline forms of lorlatinib, with a particular focus on the available data for the lorlatinib acetate solvate.
The development of lorlatinib has led to the identification of several polymorphic and solvated forms, including a crystalline acetic acid solvate, often referred to as Form 3. However, it has been noted that solvated forms can present challenges for drug development, particularly concerning physical stability. This has led to the development of more stable forms, such as the anhydrous free base (Form 7) and a free base hydrate (Form 24), which have been more extensively characterized.[1] This guide will summarize the available structural data for the this compound form and provide a comparative analysis with other significant crystalline forms.
Experimental Protocols
The structural characterization of lorlatinib crystal forms employs a range of analytical techniques to elucidate their unique physicochemical properties. The following are detailed methodologies for the key experiments cited in the characterization of lorlatinib polymorphs.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a primary technique for distinguishing different crystalline forms.
-
Instrumentation : A Bruker-Axis/D8 ADVANCE (DAVINCI) X-ray diffractometer is a commonly used instrument.
-
Radiation Source : CuKα radiation with a wavelength of 1.5406 Å is typically employed.
-
Scan Parameters : Data is collected using a continuous scan at a rate of 0.03°/min.
-
Sample Preparation : Samples are generally packed into a standard sample holder. For quantitative analysis, the measured PXRD pattern of a new form can be aligned with a simulated pattern from single-crystal data, if available.[2]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-State NMR (ssNMR) provides information about the local chemical environment of atoms in the crystal lattice. Both 13C and 19F ssNMR are utilized for lorlatinib, which contains fluorine.
-
Instrumentation : A Bruker-Avance solid-state NMR spectrometer is a suitable instrument.
-
13C ssNMR : Spectra are typically acquired using a cross-polarization magic-angle spinning (CPMAS) probe.
-
19F ssNMR : Spectra are acquired using a magic-angle spinning (MAS) probe.
-
Chemical Shift Referencing : Chemical shifts for 19F ssNMR are often referenced to an external sample of trifluoroacetic acid (50% v/v in H2O) at -76.54 ppm.[3]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about vibrational modes in a molecule.
-
Instrumentation : A RAM II FT Raman module attached to a Vertex 70 FTIR spectrometer (Bruker, UK) is a representative instrument.[2]
-
Laser Source : A 1064 nm Nd:YAG laser is a common excitation source.
-
Data Collection : Spectra are typically collected over a specific wavenumber range (e.g., 3600 cm-1 to 200 cm-1) with a set number of scans.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the crystalline forms.
-
DSC Instrumentation : A Mettler Polymer DSC R instrument is an example of the equipment used.[4]
-
DSC Experimental Conditions : A sample is heated in an aluminum pan with a pierced lid at a defined heating rate, commonly 10 K/min, under a nitrogen purge.[4]
-
TGA Instrumentation : A Mettler TGA/DSC 1 instrument is a suitable example.
-
TGA Experimental Conditions : A sample is heated in an aluminum pan at a defined heating rate, typically 10 K/min, under a nitrogen purge.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of new polymorphic forms of an active pharmaceutical ingredient like lorlatinib.
Data Presentation: Structural and Physicochemical Properties
The following tables summarize the available quantitative data for various crystalline forms of lorlatinib. It is important to note that detailed public data for the this compound solvate (Form 3) is limited.
Table 1: Powder X-ray Diffraction Data for Selected Lorlatinib Crystal Forms
| 2θ (°) [±0.2°] | Form 7 (Anhydrous Free Base)[2] | Form 24 (Free Base Hydrate)[5] | Form B (Anhydrous Free Base)[4] |
| 8.7 | ✓ | ||
| 8.8 | ✓ | ||
| 9.6 | ✓ | ||
| 9.7 | ✓ | ||
| 10.1 | ✓ | ||
| 10.9 | ✓ | ||
| 11.2 | ✓ | ||
| 11.8 | ✓ | ||
| 12.6 | ✓ | ||
| 14.3 | ✓ | ||
| 15.2 | ✓ | ||
| 16.2 | ✓ | ||
| 17.2 | ✓ | ||
| 17.3 | ✓ | ||
| 17.6 | ✓ | ||
| 18.8 | ✓ | ✓ | |
| 21.5 | ✓ | ||
| 21.9 | ✓ | ||
| 23.2 | ✓ |
Table 2: Spectroscopic Data for Selected Lorlatinib Crystal Forms
| Technique | Parameter | Form 7 (Anhydrous Free Base)[2] | Form 24 (Free Base Hydrate)[6] |
| Raman | Wavenumber (cm-1) [±2 cm-1] | 2240, 2229, 1619, 1553, 774 | Not Available |
| 13C ssNMR | Chemical Shift (ppm) [±0.2 ppm] | 142.1, 112.3, 39.1 | 136.2, 41.2, 40.2 |
| 19F ssNMR | Chemical Shift (ppm) [±0.2 ppm] | -108.2, -115.2 | Not Available |
Table 3: Thermal Analysis Data for Lorlatinib Form B
| Technique | Parameter | Value[4] |
| DSC | Onset of Endotherm | 191 ± 5 °C |
| DSC | Peak of Endotherm | 198 ± 5 °C |
Structural Analysis of this compound (Form 3)
The crystalline acetic acid solvate of lorlatinib, designated as Form 3, is described in patent literature, notably WO2014207606.[4] This form is characterized as containing approximately one molecule of acetic acid per molecule of lorlatinib.[4]
Preparation
The preparation of this compound Form 3 involves the crystallization of lorlatinib from acetic acid. A general procedure involves dissolving the lorlatinib free base in acetic acid, followed by crystallization, isolation, and drying of the resulting solid. This form has also been used as a starting material for the preparation of other polymorphic forms, such as Form 7.[2]
Structural and Physicochemical Properties
Comparative Analysis with Other Crystal Forms
Lorlatinib Anhydrous Free Base (Form 7)
Form 7 is an anhydrous, non-solvated crystalline form of lorlatinib free base. It is characterized by high crystallinity, high purity, low hygroscopicity, and favorable dissolution and mechanical properties. Due to its improved physical stability compared to the acetic acid solvate, Form 7 is a preferred form for pharmaceutical formulations. Its distinct PXRD pattern, with characteristic peaks at approximately 9.6, 10.1, 12.6, 14.3, 16.2, and 17.3 °2θ, allows for its unambiguous identification.[2]
Lorlatinib Free Base Hydrate (Form 24)
Form 24 is a crystalline hydrate of lorlatinib free base. It has been developed to have improved physical stability in aqueous-based formulations.[1] This form is distinct from other hydrated forms and the anhydrous form, with a unique PXRD pattern characterized by peaks at approximately 8.8, 9.7, 10.9, 17.6, and 18.8 °2θ.[5]
Conclusion
The structural analysis of lorlatinib reveals a complex landscape of polymorphism. While the this compound crystal form (Form 3) has been identified as a crystalline solvate, detailed public information on its structural and physicochemical properties is limited. The challenges associated with its physical stability have led to the development and extensive characterization of more stable crystalline forms, namely the anhydrous free base (Form 7) and the hydrated free base (Form 24). For researchers and drug development professionals, a thorough understanding of the properties of these different solid-state forms is crucial for the successful formulation and commercialization of lorlatinib-based therapies. Further research into the single-crystal structure of Form 3 would be beneficial for a more complete understanding of its properties and its relationship to the other polymorphic forms of lorlatinib.
References
- 1. data.epo.org [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. tdcommons.org [tdcommons.org]
- 4. WO2021069571A1 - Polymorph of lorlatinib - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In Vitro Kinase Inhibitory Profile of Lorlatinib Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib acetate is a third-generation, ATP-competitive, macrocyclic tyrosine kinase inhibitor (TKI) that potently targets Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Developed to overcome resistance to earlier-generation ALK inhibitors, lorlatinib exhibits significant activity against a wide range of ALK mutations and demonstrates excellent penetration of the blood-brain barrier. This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The in vitro potency of this compound has been extensively characterized against its primary targets, ALK and ROS1, including various clinically relevant resistance mutations in ALK. The following tables summarize the key inhibitory activities reported as half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values.
Table 1: Inhibitory Activity against Primary Targets (ALK and ROS1)
| Target | Parameter | Value (nM) |
| ALK (Wild-Type) | Ki | <0.07 |
| ROS1 | Ki | <0.025 |
Table 2: Inhibitory Activity against ALK Resistance Mutations
| ALK Mutant | Parameter | Value (nM) |
| L1196M | Ki | 0.7 |
| G1202R | IC50 | 80 |
| G1269A | IC50 | 14 - 80 |
| I1151Tins | IC50 | 38 - 50 |
| F1174L | IC50 | 0.2 |
Table 3: Cellular Activity against ALK and ROS1
| Cell Line Model | Parameter | Value (nM) |
| Mouse BAF3 cells harboring CD74-ROS1 | IC50 | 1.2 |
| Human EML4-fused ALK F1174L mutant in mouse NIH-3T3 | IC50 | 0.2 |
Kinase Selectivity Profile
Lorlatinib was evaluated in biochemical assays against a broad panel of 206 recombinant kinases to determine its selectivity. Of these, only a small number of off-target kinases showed significant inhibition. While specific IC50 values for all these kinases are not publicly available, DrugBank lists the following as additional kinases inhibited by lorlatinib in vitro: TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK.[1] This high degree of selectivity contributes to a more favorable safety profile by minimizing off-target effects.
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro assays used to characterize the kinase inhibitory profile of this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase. A common method is a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay like LanthaScreen®.
Objective: To determine the IC50 or Ki of lorlatinib against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., ALK, ROS1)
-
Specific peptide or protein substrate
-
This compound, serially diluted
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP for radiometric assays)
-
Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well assay plates
-
(For radiometric assay) Phosphocellulose paper or membrane, scintillation counter
-
(For TR-FRET) Lanthanide-labeled antibody and a fluorescent tracer, a microplate reader capable of TR-FRET measurements
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include control wells with DMSO (vehicle) and a known potent inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
TR-FRET Assay: Stop the reaction by adding a solution containing EDTA and the detection reagents (e.g., lanthanide-labeled antibody and tracer). After an incubation period to allow for antibody binding, measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each lorlatinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the lorlatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Kinase Inhibition Assay (Phosphorylation Assay)
Cellular assays assess the ability of a compound to inhibit a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment. A common method is a sandwich enzyme-linked immunosorbent assay (ELISA) to measure the phosphorylation of the target kinase.
Objective: To determine the cellular IC50 of lorlatinib for the inhibition of ALK or ROS1 phosphorylation.
Materials:
-
Cancer cell lines expressing the target kinase (e.g., NSCLC cell lines with ALK or ROS1 rearrangements).
-
Cell culture medium and supplements.
-
This compound, serially diluted.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Sandwich ELISA kit for the phosphorylated target (e.g., Phospho-ALK ELISA kit).
-
Microplate reader.
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
ELISA:
-
Add the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for the target protein (e.g., total ALK).
-
Incubate to allow the target protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein.
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash.
-
Add the enzyme substrate to develop a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal using a microplate reader. Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or a loading control). Calculate the percentage of inhibition of phosphorylation at each lorlatinib concentration and determine the IC50 value as described for the biochemical assay.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
These assays measure the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase for their growth and survival.
Objective: To determine the cellular IC50 of lorlatinib for inhibiting the proliferation of ALK- or ROS1-driven cancer cells.
Materials:
-
Cancer cell lines with ALK or ROS1 rearrangements.
-
Cell culture medium and supplements.
-
This compound, serially diluted.
-
Opaque-walled 96- or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in opaque-walled multiwell plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound.
-
Incubation: Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
-
Assay Protocol:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of viability at each lorlatinib concentration relative to the DMSO-treated control cells and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow.
Caption: Simplified ALK signaling pathway and the point of inhibition by Lorlatinib.
Caption: Simplified ROS1 signaling pathway and the point of inhibition by Lorlatinib.
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of ALK and ROS1, including a broad spectrum of ALK resistance mutations. Its in vitro profile, characterized by low nanomolar IC50 and Ki values against its primary targets and high selectivity across the kinome, underscores its rational design as a powerful therapeutic agent for ALK- and ROS1-driven malignancies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of the biochemical and cellular effects of lorlatinib and other kinase inhibitors.
References
The Structure-Activity Relationship of Lorlatinib Acetate: A Macrocyclic Approach to Overcoming Kinase Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib (PF-06463922) is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in cases of resistance to first- and second-generation inhibitors.[3][4] A key feature of lorlatinib's design is its macrocyclic structure, which confers broad-spectrum potency against a wide range of ALK resistance mutations and facilitates penetration of the blood-brain barrier, a common site of metastasis in NSCLC.[3][5] This technical guide delves into the core structure-activity relationship (SAR) studies of lorlatinib acetate, providing a comprehensive overview of the key structural modifications that led to its potent and selective profile.
Core Structure and Pharmacophore
The chemical structure of lorlatinib is (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][6][7]benzoxadiazacyclotetradecine-3-carbonitrile.[1] Its macrocyclic nature is a departure from the linear structures of earlier ALK inhibitors like crizotinib, alectinib, and ceritinib. This macrocycle helps to pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the kinase and thereby enhancing potency.[5]
The key pharmacophoric elements of lorlatinib include:
-
A substituted pyrazole ring: This moiety, with its cyano and methyl groups, plays a crucial role in binding to the hinge region of the ALK kinase domain.
-
An aminopyridine ring: This group forms critical hydrogen bonds within the ATP-binding pocket.
-
A fluorinated phenyl ring: This portion of the molecule contributes to hydrophobic interactions and can influence pharmacokinetic properties.
-
A chiral methyl group: The stereochemistry at this position is critical for optimal binding and potency.
-
The macrocyclic linker: This connects the different pharmacophoric elements, constraining the molecule in an optimal binding conformation.
Structure-Activity Relationship (SAR) Studies
The development of lorlatinib involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The following sections and tables summarize the key findings from these investigations.
Biochemical and Cellular Potency
The inhibitory activity of lorlatinib and its analogs was evaluated in both biochemical assays, measuring direct kinase inhibition, and cellular assays, assessing the inhibition of ALK phosphorylation and cell proliferation in ALK-dependent cell lines.
Table 1: Biochemical Inhibitory Activity (Ki) of Lorlatinib Against Wild-Type and Mutant ALK and ROS1
| Kinase Target | Lorlatinib Ki (nM) | Reference |
| ALK (Wild-Type) | <0.07 | [8] |
| ALK L1196M | 0.7 | [8] |
| ROS1 | <0.025 | [9] |
Table 2: Cellular Inhibitory Activity (IC50) of Lorlatinib Against Various ALK Mutations
| ALK Mutant | Cellular IC50 (nM) | Reference |
| ALK L1196M | 15-43 | [9] |
| ALK G1269A | 14-80 | [9] |
| ALK I1151Tins | 38-50 | [9] |
| ALK G1202R | 77-113 | [9] |
These data demonstrate lorlatinib's potent inhibition of wild-type ALK and ROS1, as well as its ability to overcome common resistance mutations that confer resistance to earlier-generation inhibitors.
Impact of Macrocyclization
The macrocyclic structure is a defining feature of lorlatinib. Studies on acyclic analogs revealed a significant drop in potency, highlighting the importance of the constrained conformation for effective binding to the ALK kinase domain. The macrocycle helps to position the key pharmacophoric elements optimally within the ATP binding pocket, leading to enhanced inhibitory activity.
Modifications to the Pyrazole Ring
The substituents on the pyrazole ring were found to be critical for activity. The cyano group is essential for potent inhibition, likely through interactions with the hinge region of the kinase. Modifications to the N-methyl group generally led to a decrease in potency, indicating its importance for proper orientation within the binding site.
Influence of the Fluorophenyl Group
The fluorine substitution on the phenyl ring was shown to improve metabolic stability and pharmacokinetic properties without compromising inhibitory activity. Analogs with different substitution patterns on this ring were explored, but the fluoro-substituted version provided the best overall profile.
Stereochemistry of the Chiral Center
The stereochemistry of the methyl group on the macrocyclic linker is crucial. The (R)-enantiomer, which is the configuration in lorlatinib, was found to be significantly more potent than the (S)-enantiomer. This suggests a specific steric interaction within the binding pocket that favors the (R)-configuration.
Signaling Pathways and Experimental Workflows
To understand the context of lorlatinib's action and the methods used to evaluate its SAR, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: ALK/ROS1 Signaling Pathways Inhibited by Lorlatinib.
Caption: Experimental Workflow for Lorlatinib SAR Studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following sections outline the typical protocols for the key experiments cited in the development of lorlatinib.
Biochemical Kinase Assays
LanthaScreen™ Eu Kinase Binding Assay for ALK/ROS1
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay used to determine the affinity of inhibitors for a kinase.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket of the kinase. FRET occurs when both are bound. A test compound competes with the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant ALK or ROS1 kinase (tagged, e.g., with GST)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a 3x solution of the test compound in the kinase buffer.
-
Prepare a 3x solution of the kinase/antibody mixture in the kinase buffer.
-
Prepare a 3x solution of the tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value, which can then be converted to a Ki value.[5]
-
Cell-Based Assays
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
-
Materials:
-
ALK- or ROS1-dependent cancer cell line (e.g., H3122, Ba/F3 expressing EML4-ALK)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96- or 384-well plates
-
-
Procedure:
-
Seed cells into the wells of an opaque-walled multiwell plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blotting for ALK Phosphorylation
This technique is used to assess the inhibition of ALK autophosphorylation in treated cells.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
Materials:
-
ALK-dependent cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ALK (e.g., Tyr1604) and anti-total ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-p-ALK or anti-total ALK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities to determine the extent of ALK phosphorylation inhibition.[10][11]
-
In Vivo Models
ALK-Positive NSCLC Xenograft Models
These models are used to evaluate the in vivo efficacy of lorlatinib and its analogs.
-
Principle: Human ALK-positive NSCLC cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ALK-positive NSCLC cell line (e.g., H3122) or patient-derived xenograft (PDX) tissue
-
Test compounds formulated for oral administration
-
Calipers for measuring tumor volume
-
-
Procedure:
-
Implant cancer cells or tumor fragments into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., daily by oral gavage) and vehicle control.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ALK).
-
For studies on brain metastases, intracranial injection of tumor cells can be performed, and brain tumor growth can be monitored by bioluminescence imaging.[12]
-
Conclusion
The structure-activity relationship studies of this compound have provided a clear roadmap for the design of potent, selective, and brain-penetrant macrocyclic kinase inhibitors. The key to lorlatinib's success lies in its unique macrocyclic structure, which pre-organizes the pharmacophoric elements for optimal binding to the ALK and ROS1 kinase domains, even in the presence of resistance mutations. The detailed understanding of the SAR, derived from a combination of biochemical, cellular, and in vivo assays, has been instrumental in the development of this important therapeutic agent for patients with ALK-positive NSCLC. The experimental protocols outlined in this guide provide a foundation for future research aimed at developing the next generation of kinase inhibitors to overcome emerging resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. In Vivo Approaches to Assessing the Blood–Brain Barrier [ouci.dntb.gov.ua]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ashpublications.org [ashpublications.org]
Physicochemical Properties of Lorlatinib Acetate for Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorlatinib, a potent third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor, presents unique challenges and opportunities in formulation development due to its specific physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits low solubility and low permeability, necessitating advanced formulation strategies to ensure adequate bioavailability. This guide provides a comprehensive overview of the critical physicochemical characteristics of lorlatinib acetate, including its solubility, pKa, lipophilicity, melting point, polymorphism, and stability. Detailed experimental protocols for the characterization of these properties are provided, alongside a summary of key quantitative data. Furthermore, this document elucidates the signaling pathways inhibited by lorlatinib, offering a complete picture for formulation scientists and drug development professionals.
Introduction
Lorlatinib is a key therapeutic agent for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including cases with brain metastases due to its ability to penetrate the blood-brain barrier. The clinical efficacy of an orally administered drug like lorlatinib is intrinsically linked to its physicochemical properties, which govern its dissolution, absorption, and overall bioavailability. This technical guide serves as a resource for researchers and formulation scientists, consolidating the available data on lorlatinib's properties to aid in the rational design of effective drug delivery systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, bioavailable, and manufacturable dosage form. The key properties of lorlatinib are summarized below.
Solubility
Lorlatinib is characterized by its pH-dependent solubility, a critical factor for its formulation. It is a weak base and demonstrates higher solubility in acidic environments, which is consistent with the presence of a basic functional group in its structure.[1] This property significantly influences its dissolution in the gastrointestinal tract.
Table 1: Solubility of Lorlatinib
| Parameter | Value | Reference |
| Aqueous Solubility (pH > 4.5) | Very Low | [2] |
| Aqueous Solubility (neutral water) | 0.17 mg/mL | [3] |
| Solubility in 0.1 M HCl | High | [2] |
| Solubility at pH 2.55 | 32.38 mg/mL | [4] |
| Solubility at pH 8.02 | 0.17 mg/mL | [4] |
pKa and Lipophilicity (LogP)
The ionization constant (pKa) and the partition coefficient (LogP) are crucial for predicting the absorption and distribution of a drug. The pKa value indicates the pH at which the drug is 50% ionized, affecting its solubility and permeability across biological membranes. The LogP value is a measure of a drug's lipophilicity, which influences its ability to cross cell membranes.
Table 2: pKa and LogP of Lorlatinib
| Parameter | Value | Reference |
| pKa (Strongest Basic) | 5.71 (Predicted) | [5] |
| pKa | 4.92 | [1] |
| LogP | 2.01 (Predicted) | [5] |
| Log of Distribution Coefficient (octanol/water) at pH 9 | 2.45 | [4] |
Melting Point and Polymorphism
The melting point and polymorphic form of an API can impact its stability, solubility, and dissolution rate. Lorlatinib is known to exist in multiple crystalline forms (polymorphs) as well as an amorphous form. Different polymorphs can have distinct physicochemical properties.
Table 3: Melting Point and Polymorphic Forms of Lorlatinib
| Parameter | Value | Reference |
| Melting Point | 184-187°C | [6] |
| Melting Point Onset (Form B) | 191 ± 5 °C | [7] |
| Known Polymorphic Forms | Form 1, 2, 3, 7, B, M, S, N, S1, Amorphous | [7][8] |
Stability
Stability testing is essential to determine the shelf-life of a drug product and to identify potential degradation pathways. Lorlatinib is reported to be a stable compound under recommended storage conditions.
Table 4: Stability of Lorlatinib
| Parameter | Observation | Reference |
| Hygroscopicity | Non-hygroscopic | [9] |
| Solid-State Stability | Stable, with a 24-month expiration for tablets at controlled room temperature. | [9] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of lorlatinib.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Media: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 8.0) to mimic the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of lorlatinib powder to a vial containing a known volume of the prepared buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the suspension to remove undissolved solids. Analyze the concentration of lorlatinib in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve a precisely weighed amount of lorlatinib in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
LogP Determination (Reverse-Phase HPLC Method)
This method provides an indirect measure of the octanol-water partition coefficient.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Standard Selection: Choose a set of standard compounds with known LogP values that bracket the expected LogP of lorlatinib.
-
Chromatography: Inject lorlatinib and the standard compounds onto a reverse-phase HPLC column (e.g., C18).
-
Data Analysis: Determine the retention time for each compound. Calculate the capacity factor (k') for each. A linear relationship is established between the log(k') of the standard compounds and their known LogP values. The LogP of lorlatinib is then interpolated from this calibration curve.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the API.
-
DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount of lorlatinib (typically 2-5 mg) into an aluminum pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Interpretation: The resulting thermogram will show endothermic or exothermic events, such as melting, as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.
-
-
TGA Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of lorlatinib onto the TGA balance.
-
Analysis: Heat the sample at a controlled rate in a controlled atmosphere.
-
Data Interpretation: The TGA curve plots the percentage of weight loss versus temperature, indicating thermal decomposition or loss of volatiles.
-
Polymorph Characterization (X-ray Powder Diffraction - XRPD)
XRPD is the primary technique for identifying and characterizing different crystalline forms.
-
Sample Preparation: Prepare a finely powdered sample of lorlatinib.
-
Data Collection: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, with its unique set of peaks at specific 2θ angles, serves as a fingerprint for a particular crystalline form.
Stability Testing (ICH Guidelines)
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Storage Conditions: Store samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Analytical Tests: Perform a battery of tests to assess the physical and chemical stability, including appearance, assay, degradation products, and dissolution (for drug products).
Signaling Pathway and Experimental Workflows
Lorlatinib Mechanism of Action: ALK/ROS1 Signaling Pathway
Lorlatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK and ROS1.[10] This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10]
Caption: Lorlatinib inhibits ALK/ROS1, blocking downstream signaling.
General Experimental Workflow for Physicochemical Characterization
The systematic characterization of an API like lorlatinib follows a logical progression of experiments to build a comprehensive understanding of its properties.
Caption: Workflow for physicochemical characterization of Lorlatinib.
Conclusion
The physicochemical properties of this compound, particularly its low, pH-dependent solubility, classify it as a challenging compound for formulation. A comprehensive understanding of its solubility profile, pKa, lipophilicity, solid-state characteristics, and stability is paramount for the successful development of an oral dosage form with optimal bioavailability. The experimental protocols and data presented in this guide provide a foundational framework for researchers and formulation scientists to devise and evaluate enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to overcome the inherent biopharmaceutical challenges of lorlatinib. The elucidation of its mechanism of action further contextualizes the importance of effective drug delivery to its target sites.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. who.int [who.int]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpps.com [wjpps.com]
- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Lorlatinib Acetate: A Deep Dive into its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorlatinib is a third-generation, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) with potent activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) rearrangements.[1][2] Designed to penetrate the blood-brain barrier and overcome a wide spectrum of resistance mutations that emerge during treatment with earlier-generation TKIs, lorlatinib has demonstrated significant clinical efficacy in patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[3][4] This technical guide provides an in-depth analysis of lorlatinib's mechanism of action, its profound effects on critical downstream signaling pathways, and the molecular underpinnings of resistance. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades to serve as a comprehensive resource for the scientific community.
Introduction: The Role of ALK and ROS1 in Oncogenesis
Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC cases. These rearrangements lead to the formation of fusion proteins with constitutively active tyrosine kinase domains.[5][6] This aberrant kinase activity triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathways.[1][7] The relentless activation of these pathways promotes uncontrolled cell proliferation, survival, and metastatic dissemination.[8]
Mechanism of Action of Lorlatinib Acetate
Lorlatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK and ROS1 tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation.[1][2] This blockade effectively abrogates the downstream signaling cascades that are crucial for the growth and survival of cancer cells dependent on these pathways.[1] A key feature of lorlatinib is its macrocyclic structure, which contributes to its high potency and ability to overcome many of the resistance mutations that render first- and second-generation ALK inhibitors ineffective.[9][10]
Impact on Downstream Signaling Pathways
The inhibition of ALK and ROS1 by lorlatinib leads to a significant reduction in the phosphorylation and activation of key downstream effector proteins.
The RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Upon activation by ALK or ROS1 fusion proteins, this pathway is constitutively active. Lorlatinib treatment leads to a marked decrease in the phosphorylation of MEK and ERK, ultimately inhibiting the transcription of genes involved in cell cycle progression.[1]
The PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is critical for cell growth, metabolism, and survival. Aberrant ALK and ROS1 activity leads to the phosphorylation and activation of PI3K, which in turn activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell survival. Lorlatinib effectively suppresses this pathway by inhibiting the phosphorylation of AKT and downstream effectors like S6 ribosomal protein.[11]
The JAK-STAT Pathway
The JAK-STAT pathway is also implicated in ALK-driven oncogenesis, contributing to cell survival and proliferation.[8] Lorlatinib has been shown to reduce the phosphorylation of STAT3, a key mediator of this pathway.[8]
Quantitative Analysis of Lorlatinib's Efficacy
The potency of lorlatinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) in various cell lines and clinical response rates.
Table 1: In Vitro Activity of Lorlatinib (IC50 Values)
| Cell Line / Target | ALK/ROS1 Status | Lorlatinib IC50 (nM) | Reference(s) |
| Ba/F3 EML4-ALK v1 | Wild-type ALK fusion | 1.8 | [11] |
| Ba/F3 EML4-ALK L1196M | Gatekeeper mutation | 18 | [11] |
| Ba/F3 EML4-ALK G1202R | Solvent front mutation | 37 | [11] |
| Ba/F3 EML4-ALK G1202R/L1196M | Compound mutation | 1,116 | [11] |
| H3122 | EML4-ALK v1 | 46 (for G1202R mutant) | [11] |
Table 2: Clinical Efficacy of Lorlatinib in ALK-Positive NSCLC (CROWN Study)
| Outcome | Lorlatinib | Crizotinib | Reference(s) |
| Progression-Free Survival (PFS) at 5 years | 60% | 8% | [3] |
| Objective Response Rate (ORR) | 76% | 58% | [12] |
| Intracranial ORR (patients with baseline brain metastases) | 82% | 23% | [12] |
| Intracranial Complete Response Rate | 71% | 8% | [12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: ALK/ROS1 downstream signaling pathways inhibited by lorlatinib.
Caption: A typical experimental workflow for Western blot analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of lorlatinib's effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of lorlatinib concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Sample Preparation: Treat cells with lorlatinib as described for the cell viability assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ALK, ALK, phospho-ERK, ERK, phospho-AKT, AKT) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Xenograft Model
This model is used to evaluate the antitumor activity of lorlatinib in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 H3122 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer lorlatinib (e.g., 1-10 mg/kg) or vehicle control orally once daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Analyze the tumor growth inhibition and assess for any drug-related toxicity. Tumors can also be harvested for pharmacodynamic studies (e.g., Western blotting or immunohistochemistry).
Mechanisms of Resistance to Lorlatinib
Despite the remarkable efficacy of lorlatinib, acquired resistance can emerge. The primary mechanisms of resistance include:
-
On-target ALK mutations: The development of secondary mutations in the ALK kinase domain can prevent lorlatinib from binding effectively.[9] Compound mutations, where multiple mutations occur in the same ALK allele, are a significant challenge.[11]
-
Bypass signaling pathway activation: The activation of alternative signaling pathways, such as the EGFR or MET pathways, can compensate for the inhibition of ALK signaling and promote cell survival.[13]
-
Histological transformation: In some cases, the tumor may transform into a different histological subtype, such as small cell lung cancer, which is not dependent on ALK signaling.
Conclusion
This compound is a highly effective TKI that has significantly improved the prognosis for patients with advanced ALK-positive and ROS1-positive NSCLC. Its ability to potently inhibit ALK and ROS1 and their downstream signaling pathways, coupled with its excellent CNS penetration, makes it a cornerstone of treatment. Understanding the intricacies of its mechanism of action and the molecular basis of resistance is crucial for the continued development of novel therapeutic strategies to overcome treatment failure and further improve patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of targeted therapy for lung cancer.
References
- 1. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 2. Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 4. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Lorlatinib Acetate's Activity Against ROS1 Fusion Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activity of lorlatinib acetate, a third-generation tyrosine kinase inhibitor (TKI), against cancers driven by ROS1 fusion proteins, primarily in the context of non-small cell lung cancer (NSCLC). Lorlatinib is a potent, brain-penetrant, ATP-competitive inhibitor designed to target both ALK and ROS1, including many of the mutations that confer resistance to earlier-generation TKIs.[1][2][3]
Mechanism of Action
ROS1 gene rearrangements, present in approximately 1-2% of NSCLC cases, lead to the expression of a fusion protein with a constitutively active ROS1 tyrosine kinase domain.[4][5] This aberrant kinase activity drives oncogenesis by activating downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][6]
Lorlatinib functions by binding to the ATP-binding pocket of the ROS1 kinase domain, effectively blocking its phosphorylation activity.[1][6] This inhibition halts the downstream signaling cascade, leading to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[6][7] A key characteristic of lorlatinib is its macrocyclic structure, which allows it to maintain high binding affinity and overcome steric hindrance caused by certain resistance mutations.[6]
Figure 1: Simplified ROS1 Signaling Pathway and Lorlatinib Inhibition.
Preclinical Activity Data
Preclinical studies using engineered cell lines, such as Ba/F3, have been instrumental in quantifying the potency of lorlatinib against various ROS1 fusion proteins and their resistance mutants. The data consistently demonstrates lorlatinib's high potency against wild-type ROS1 fusions and its ability to overcome certain mutations that confer resistance to earlier-generation inhibitors like crizotinib.[8]
Table 1: In Vitro Inhibitory Activity of Lorlatinib Against ROS1 Fusions
| Cell Line / ROS1 Status | Fusion Partner | IC50 (nmol/L) | Reference |
|---|---|---|---|
| Ba/F3 ROS1 Wild-Type | CD74 | 0.7 | [8] |
| HCC78 Cell Line | SLC34A2 | 1.3 | [7] |
| Ba/F3 ROS1 G2032R | CD74 | 196.6 | [8] |
| Ba/F3 ROS1 L2086F | CD74 | Refractory | [8][9] |
| Ba/F3 ROS1 G2032R/L2086F | CD74 | Refractory | [8][9] |
| Ba/F3 ROS1 S1986F/G2032R/L2086F | CD74 | Refractory |[8][9] |
Note: "Refractory" indicates a lack of significant inhibition at clinically achievable concentrations.
In vivo studies have corroborated these findings, showing that lorlatinib can induce significant tumor regression in xenograft models expressing FIG-ROS1 and CD74-ROS1 fusions.[7] However, the preclinical data also highlights a key challenge: lorlatinib is less potent against the ROS1 G2032R solvent front mutation compared to its wild-type counterpart and is largely ineffective against the novel L2086F mutation.[8][9]
Clinical Efficacy and CNS Activity
Clinical trials have established lorlatinib as an important therapeutic option for patients with advanced ROS1-positive NSCLC, both in treatment-naïve and previously treated settings. A notable advantage of lorlatinib is its excellent penetration of the blood-brain barrier, leading to high rates of intracranial response.[5][6][10]
Table 2: Summary of Clinical Efficacy of Lorlatinib in ROS1-Positive NSCLC
| Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Intracranial ORR | Reference(s) |
|---|---|---|---|---|
| TKI-Naïve | 62-69% | 21.0 - 35.8 months | 64-72% | [2][5][11] |
| Crizotinib-Pretreated | 35-47.6% | 8.5 - 10 months | 50% |[5][10][12] |
In a pivotal phase 1-2 trial, TKI-naïve patients treated with lorlatinib had an ORR of 62%, with a median PFS of 21.0 months.[5] For patients who had progressed on prior crizotinib, the ORR was 35% with a median PFS of 8.5 months.[5][10] Importantly, intracranial responses were observed in 64% of TKI-naïve patients and 50% of crizotinib-pretreated patients with baseline CNS metastases.[5][10]
Mechanisms of Resistance to Lorlatinib
Despite the initial efficacy of lorlatinib, acquired resistance is common. Resistance mechanisms are broadly categorized as on-target (secondary mutations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).
On-Target Resistance: Post-lorlatinib biopsies have revealed that nearly half of resistant cases harbor secondary ROS1 mutations.[8][9]
-
ROS1 G2032R: This solvent front mutation is the most common on-target resistance mechanism to both crizotinib and lorlatinib, found in approximately one-third of resistant cases.[8][9] While preclinical data suggested some activity, clinical responses in patients with G2032R mutations are not observed.[5][8]
-
ROS1 L2086F: This is a novel mutation identified in lorlatinib-resistant tumors. Structural modeling indicates that it causes steric interference with the binding of lorlatinib.[8][13]
-
Compound Mutations: Complex mutations involving multiple amino acid changes (e.g., G2032R/L2086F) have also been identified post-lorlatinib, conferring high levels of resistance.[8][9]
Off-Target Resistance: In cases without secondary ROS1 mutations, resistance can be driven by the activation of alternative signaling pathways that bypass the need for ROS1. These include:
Figure 2: Mechanisms of Acquired Resistance to Lorlatinib.
Key Experimental Protocols
The characterization of lorlatinib's activity relies on a set of standardized preclinical and clinical research methodologies.
A. Patient Biopsy Genotyping and Sequencing
-
Objective: To identify ROS1 fusions and acquired resistance mutations from tumor tissue or liquid biopsies (ctDNA) in patients progressing on TKI therapy.
-
Methodology: Tumor biopsies are obtained from patients with advanced NSCLC. DNA and RNA are extracted from the tissue. Next-Generation Sequencing (NGS) is performed on these samples to detect gene fusions, single nucleotide variants (SNVs), insertions/deletions (indels), and copy number alterations.[8][13] Targeted RNA sequencing is often used to confirm fusion partners.
B. Generation of ROS1-Mutant Ba/F3 Cell Lines
-
Objective: To create stable cell lines expressing specific ROS1 fusions and resistance mutations to test drug sensitivity in a controlled in vitro environment.
-
Methodology: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is used. A retroviral vector containing the coding sequence for a specific ROS1 fusion protein (e.g., CD74-ROS1) is generated. Site-directed mutagenesis is used to introduce specific resistance mutations (e.g., G2032R). Ba/F3 cells are then transduced with the retrovirus. Successful transformants become IL-3 independent, as their survival is now driven by the constitutively active ROS1 fusion protein.[8]
C. Drug Sensitivity and Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of lorlatinib and other TKIs against various ROS1-driven cell lines.
-
Methodology:
-
Ba/F3 cells expressing the ROS1 fusion of interest are seeded into 96-well plates.
-
The cells are treated with a serial dilution of the TKI (e.g., lorlatinib) for a set period, typically 48-72 hours.
-
Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The resulting data is plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.[8][15]
-
Figure 3: Workflow for Identifying and Validating Resistance Mutations.
D. Structural Modeling
-
Objective: To predict the structural basis of drug binding and resistance.
-
Methodology: Computer-based molecular modeling is used to visualize the three-dimensional structure of the ROS1 kinase domain in complex with lorlatinib. When a resistance mutation is identified, its effect on the protein's conformation and its interaction with the drug can be simulated to understand the mechanism of resistance, such as steric hindrance.[8][13]
Conclusion
This compound is a highly active inhibitor of ROS1 fusion proteins, demonstrating durable systemic and intracranial responses in patients with advanced NSCLC. Its efficacy in both TKI-naïve and crizotinib-resistant settings establishes it as a critical component of the therapeutic armamentarium. However, the emergence of acquired resistance, particularly through the G2032R and L2086F mutations, remains a significant clinical challenge. Understanding these resistance mechanisms through robust preclinical modeling and clinical biopsy sequencing is essential for the development of next-generation ROS1 inhibitors and combination strategies to overcome resistance and improve long-term outcomes for patients with ROS1-rearranged cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Lorlatinib in advanced ROS1-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorlatinib for advanced ROS1+ non-small-cell lung cancer: results of the IFCT-1803 LORLATU study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorlatinib in Advanced ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Efficacy and safety of lorlatinib in patients with ALK- and ROS1-rearranged metastatic non-small cell lung cancer treated within the compassionate use program in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. epistemonikos.org [epistemonikos.org]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Lorlatinib acetate in vitro cell viability assay (e.g., MTT, CellTiter-Glo)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Lorlatinib acetate, a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases, using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Lorlatinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC), particularly in cases with specific genetic alterations in the ALK or ROS1 genes.[1] It functions as an ATP-competitive tyrosine kinase inhibitor, effectively blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] A key feature of Lorlatinib is its ability to penetrate the blood-brain barrier, making it effective against brain metastases.[1][2]
The following protocols are designed to be robust and reproducible for determining the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
Quantitative Data Summary
The inhibitory activity of Lorlatinib is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values for Lorlatinib can vary depending on the cell line and the specific ALK mutations present.
| Cell Line | Cancer Type | ALK Status | Lorlatinib IC50 (nM) | Reference |
| H3122 | NSCLC | EML4-ALK v1 | 46 | [3] |
| H3122 (overexpressing ALK G1202R) | NSCLC | EML4-ALK v1, G1202R mutation | 46 | [3] |
| H3122 (overexpressing ALK G1202R/L1196M) | NSCLC | EML4-ALK v1, G1202R/L1196M compound mutation | 2253 | [3][4] |
| Ba/F3 (expressing ALK G1202R) | Pro-B | G1202R mutation | 37 | [3] |
| Ba/F3 (expressing ALK L1196M) | Pro-B | L1196M mutation | 18 | [3] |
| Ba/F3 (expressing ALK G1202R/L1196M) | Pro-B | G1202R/L1196M compound mutation | 1116 | [3][4] |
| NIH-3T3 (expressing EML4-ALK F1174L) | Fibrosarcoma | F1174L mutation | 0.2 | [5] |
| Ba/F3 (expressing CD74-ROS1) | Pro-B | CD74-ROS1 fusion | 1.2 | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the drug).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[9][10] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the ATP concentration.[9][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled plates (white plates are recommended for luminescence assays)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of the drug to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[13]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Application Notes and Protocols: Lorlatinib Acetate Dose-Response Curve Generation and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a potent, third-generation, ATP-competitive, and brain-penetrant tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2][3] It was specifically designed to overcome resistance to earlier-generation ALK inhibitors and to effectively cross the blood-brain barrier, a common site of metastasis in non-small cell lung cancer (NSCLC).[1][2] This application note provides detailed protocols for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of lorlatinib acetate in relevant cancer cell lines.
Mechanism of Action:
Lorlatinib functions by binding to the ATP-binding pocket of ALK and ROS1 tyrosine kinases, thereby inhibiting their phosphorylation and downstream signaling.[1] This blockade disrupts key oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and growth.[1] By inhibiting these pathways, lorlatinib induces apoptosis (programmed cell death) in cancer cells that are dependent on ALK or ROS1 signaling.[1]
A critical feature of lorlatinib is its efficacy against a wide range of acquired resistance mutations in the ALK kinase domain that render earlier-generation TKIs ineffective.[2][4] This includes the highly refractory G1202R solvent front mutation.[4] However, acquired resistance to lorlatinib can also emerge, often through the development of compound mutations within the ALK kinase domain.[1][2]
Data Presentation: this compound IC50 Values
The following table summarizes the IC50 values of lorlatinib in various NSCLC cell lines, including those with different ALK fusion variants and acquired resistance mutations. This data is essential for selecting appropriate cell models and interpreting experimental results.
| Cell Line | ALK Fusion Variant / Mutation Status | Lorlatinib IC50 (nM) | Reference |
| H3122 | EML4-ALK Variant 1 | ~1-10 | [5] |
| H2228 | EML4-ALK Variant 3a/b | ~10-50 | [5][6] |
| H3122-LR100 (Lorlatinib Resistant) | EML4-ALK Variant 1 with acquired resistance | >1000 | [5] |
| Ba/F3 | EML4-ALK (Wild-Type) | ~10 | [1][2] |
| Ba/F3 | EML4-ALK L1196M | 18 | [1][2] |
| Ba/F3 | EML4-ALK G1202R | 37 | [1][2] |
| Ba/F3 | EML4-ALK G1202R/L1196M (Compound Mutant) | 1116 | [1][2] |
| H3122 | EML4-ALK G1202R (Engineered) | 46 | [1] |
| H3122 | EML4-ALK G1202R/L1196M (Engineered) | 2253 | [1] |
| H2228/CR (Crizotinib Resistant) | EML4-ALK Variant 3a/b with acquired resistance | Largely unresponsive | [6] |
Experimental Protocols
This section provides detailed protocols for assessing the dose-response of this compound in NSCLC cell lines using two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the Cell Counting Kit-8 (CCK-8) colorimetric assay.
Cell Culture
-
Cell Lines:
-
H3122: EML4-ALK variant 1 positive NSCLC cell line.
-
H2228: EML4-ALK variant 3a/b positive NSCLC cell line.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
H3122 or H2228 cells
-
Complete culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete culture medium into an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume exponential growth.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay and Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Protocol 2: Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures the activity of dehydrogenases in viable cells.
Materials:
-
H3122 or H2228 cells
-
Complete culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Clear 96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the CellTiter-Glo® assay, using a clear 96-well plate.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as for the CellTiter-Glo® assay.
-
-
Assay and Measurement:
-
After the 72-hour incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average absorbance/luminescence of the "medium only" wells from all other readings.
-
Normalization: Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve Generation: Plot the normalized % viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve and determine the IC50 value. The IC50 is the concentration of the drug that inhibits 50% of the cell viability.
Mandatory Visualizations
Caption: Lorlatinib inhibits ALK/ROS1 signaling pathways.
Caption: Workflow for IC50 determination of lorlatinib.
References
- 1. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Real-world analysis of the efficacy and safety of lorlatinib in ALK-positive non-small cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Silibinin Overcomes EMT-Driven Lung Cancer Resistance to New-Generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In vivo xenograft mouse model protocol for Lorlatinib acetate efficacy studies
Application Notes and Protocols
Topic: In vivo Xenograft Mouse Model Protocol for Lorlatinib Acetate Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lorlatinib is a potent, third-generation, ATP-competitive small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] It is particularly effective against a wide range of clinically acquired ALK resistance mutations that render earlier-generation inhibitors ineffective.[4][5] Furthermore, Lorlatinib is designed to penetrate the blood-brain barrier, making it a crucial therapeutic agent for treating brain metastases, a common occurrence in ALK-positive non-small cell lung cancer (NSCLC).[2][6]
Preclinical evaluation of Lorlatinib's efficacy is essential, and in vivo xenograft models are the cornerstone of this assessment.[7] Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models implanted in immunodeficient mice allow for the study of tumor growth and response to treatment in a living system, providing critical data for translational and clinical development.[7][8] This document provides a detailed protocol for conducting this compound efficacy studies using subcutaneous xenograft mouse models.
Lorlatinib Mechanism of Action & Signaling Pathway
Lorlatinib functions by binding to the ATP-binding pocket of ALK and ROS1 kinases.[6] In cancers driven by aberrant ALK or ROS1 fusion proteins, this binding action inhibits autophosphorylation and downstream signaling. Specifically, Lorlatinib blocks the activation of critical cell survival and proliferation pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, ultimately leading to apoptosis of the cancer cells.[5][6]
Caption: Lorlatinib inhibits ALK/ROS1, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous CDX model for evaluating Lorlatinib efficacy. The principles can be adapted for PDX models.
Materials
-
Animal Models: 6-8 week old female immunodeficient mice (e.g., Athymic Nude, SCID, or NOD-scid IL2Rgamma-null (NSG) mice).
-
Cell Lines: Human cancer cell line with known ALK or ROS1 rearrangement (e.g., Karpas-299 for ALK+ Anaplastic Large Cell Lymphoma, or relevant NSCLC cell lines).
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate).
-
This compound.
-
Vehicle solution for formulating Lorlatinib (e.g., 0.5% carboxymethylcellulose / 0.1% Tween80, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4][9]
-
-
Equipment:
-
Laminar flow hood, incubator, centrifuge.
-
1 mL syringes with 27-gauge needles.
-
Digital calipers.
-
Animal balance.
-
Oral gavage needles.
-
Methodology
Step 1: Cell Culture and Preparation
-
Culture cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase with >90% viability before harvesting.[1]
-
Harvest cells using Trypsin-EDTA, then neutralize and wash twice with sterile PBS or serum-free medium.[1]
-
Perform a cell count (e.g., using a hemocytometer) and resuspend the cell pellet in cold, sterile PBS at a concentration of 5x10⁷ to 1x10⁸ cells/mL.[1]
-
(Optional) If using Matrigel, mix the cell suspension 1:1 with cold Matrigel. Keep the mixture on ice at all times to prevent premature gelling.
-
Keep the final cell suspension on ice and use within 30 minutes for injection.[1]
Step 2: Tumor Cell Implantation
-
Allow mice to acclimatize for at least one week prior to any procedures.
-
Anesthetize the mouse if required by institutional guidelines.
-
Wipe the right flank of the mouse with a 70% ethanol swab.
-
Using a 1 mL syringe with a 27-gauge needle, draw up 0.1-0.2 mL of the cell suspension (typically 5-10 million cells).
-
Gently lift the skin on the flank and insert the needle into the subcutaneous space. Slowly inject the cell suspension, forming a small bleb.[1]
-
Monitor the animals regularly for tumor development.
Step 3: Tumor Growth Monitoring and Randomization
-
Begin measuring tumors 2-3 times per week with digital calipers once they become palpable.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2 .[4]
-
When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).[10]
-
Typical cohorts include:
Step 4: Drug Formulation and Administration
-
Prepare Lorlatinib fresh daily or as stability allows. Suspend the required amount of this compound in the chosen vehicle solution.
-
Administer the formulation to the mice via oral gavage at the specified dose and schedule. The volume is typically 10 mL/kg body weight.
-
Administer the vehicle solution to the control group on the same schedule.
Step 5: Efficacy Evaluation and Endpoints
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
Measure the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI) .
-
The study should be terminated when tumors in the control group reach the maximum size allowed by institutional animal care guidelines (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., histology, Western blot, RNA sequencing).
Experimental Workflow
Caption: Workflow for a Lorlatinib efficacy study using a xenograft mouse model.
Data Presentation
Quantitative data from Lorlatinib xenograft studies should be summarized for clear interpretation.
Table 1: Example Dosing Regimens for Lorlatinib in Preclinical Xenograft Models
| Model Type | Cell Line/Tumor | Mouse Strain | Lorlatinib Dose | Administration Route | Dosing Schedule | Reference |
| CDX (ALCL) | Karpas-299 | Nude | 0.1 - 2.0 mg/kg | Oral Gavage | Twice Daily | [4] |
| CDX (NSCLC) | H3122 | Nude | 1.0 mg/kg | Oral Gavage | Twice Daily | [4] |
| CDX (Neuroblastoma) | SH-SY5Y | Nude | 1.5 mg/kg | Oral Gavage | Twice Daily | [4] |
| PDX (NSCLC) | Patient Tumor | NOG | 10 mg/kg | Oral Gavage | Once Daily | [11] |
| CDX (HCC Metastasis) | SK-HEP-1-F-Luc | NSG | 100 mg/kg | Oral Gavage | Not Specified | [9] |
Table 2: Representative Efficacy and Safety Endpoints
| Parameter | Definition | Example Data Interpretation |
| Tumor Volume | Measured in mm³ using the formula: (width² x length) / 2. | A significant reduction in the rate of tumor growth in Lorlatinib-treated groups compared to the vehicle control group indicates efficacy. |
| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 | High TGI values (e.g., >80%) suggest a strong anti-tumor effect. A dose of 0.5 mg/kg (twice daily) induced full regression of parental K299 xenografts.[4] |
| Objective Response Rate (ORR) | The percentage of animals in a treatment group with a significant reduction in tumor volume from baseline. | In clinical settings, ORR for Lorlatinib can be high, and this can be modeled preclinically. |
| Body Weight Change (%) | (Current Weight - Initial Weight) / Initial Weight x 100 | A body weight loss of less than 15-20% is generally considered tolerable, indicating the dose is not overly toxic. |
| Survival | The time until the study endpoint is reached (e.g., tumor size limit). | Prolonged survival in treated groups compared to controls is a key indicator of efficacy. |
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Cell-line-Derived Xenograft Models - Creative Animodel [creative-animodel.com]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorlatinib Acetate-Induced Apoptosis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorlatinib is a potent, third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It is designed to penetrate the central nervous system and overcome resistance to earlier-generation ALK inhibitors.[2][3][4] In non-small cell lung cancer (NSCLC) cell lines harboring ALK or ROS1 rearrangements, lorlatinib effectively inhibits tumor cell proliferation and induces programmed cell death, or apoptosis.[1][5] These application notes provide a summary of the quantitative effects of lorlatinib on lung cancer cell lines and detailed protocols for key experiments to study its apoptotic effects.
Data Presentation
The efficacy of lorlatinib in inhibiting cell proliferation and inducing apoptosis has been quantified in various lung cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | ALK/ROS1 Status | Lorlatinib IC50 (nM) | Reference |
| HCC78 | SLC34A2-ROS1 fusion | 1.3 | [6] |
| BaF3/CD74-ROS1 | CD74-ROS1 fusion | 0.6 | [6] |
| H3122 | EML4-ALK v1 | ~10 (working concentration for apoptosis induction) | [6] |
| H2228 | EML4-ALK v3 | ~10 (working concentration for apoptosis induction) | [6] |
| H3122 (G1202R mutant) | EML4-ALK G1202R | 46 | [7] |
| H3122 (G1202R/L1196M double mutant) | EML4-ALK G1202R/L1196M | 2253 | [7] |
Table 1: Lorlatinib IC50 Values in Various Lung Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) represents the concentration of lorlatinib required to inhibit the proliferation of 50% of the cancer cells.
| Cell Line | Lorlatinib Concentration (nM) | Observation | Reference |
| HCC78 | 0, 0.03, 0.3, 3, 30, 300 | Dose-dependent increase in cleaved caspase-3 | [6] |
| H3122 | 10 | Significant induction of apoptosis | [6] |
| H2228 | 10 | Significant induction of apoptosis | [6] |
Table 2: Induction of Apoptosis by Lorlatinib. This table highlights the effect of lorlatinib on apoptotic markers in different lung cancer cell lines.
Signaling Pathway
Lorlatinib exerts its pro-apoptotic effects by inhibiting the ALK and ROS1 tyrosine kinases, which are constitutively active in certain lung cancers due to chromosomal rearrangements.[8] This inhibition blocks downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8] The disruption of these pathways ultimately leads to the activation of the apoptotic cascade.
Figure 1: Lorlatinib Signaling Pathway. This diagram illustrates how lorlatinib inhibits the ALK/ROS1 signaling pathway, leading to the induction of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of lorlatinib on lung cancer cell lines.
Cell Culture and Lorlatinib Treatment
Objective: To culture lung cancer cell lines and treat them with this compound.
Materials:
-
ALK/ROS1-positive lung cancer cell lines (e.g., HCC78, H3122, H2228)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and other standard laboratory equipment
Protocol:
-
Culture the lung cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of lorlatinib for the desired time period (e.g., 48 hours). Include a DMSO-treated vehicle control.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of lorlatinib on the viability of lung cancer cells.
Materials:
-
Lorlatinib-treated and control cells in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blotting for Apoptosis-Related Proteins
Objective: To detect changes in the expression and phosphorylation of proteins involved in the ALK/ROS1 signaling and apoptosis pathways.
Materials:
-
Lorlatinib-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after lorlatinib treatment.
Materials:
-
Lorlatinib-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 2: Experimental Workflow. This diagram outlines the key steps in studying the apoptotic effects of lorlatinib on lung cancer cell lines.
Logical Relationships
The induction of apoptosis by lorlatinib is a direct consequence of its targeted inhibition of ALK/ROS1 kinase activity. This relationship can be visualized as a logical flow.
Figure 3: Logical Flow of Lorlatinib Action. This diagram shows the cause-and-effect relationship from lorlatinib administration to the resulting decrease in cancer cell viability.
References
- 1. First-Line Lorlatinib Improves Survival and Metastasis in Advanced ALK-Positive Lung Cancer [lungcancerstoday.com]
- 2. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Real-world analysis of the efficacy and safety of lorlatinib in ALK-positive non-small cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective autophagy decreases lorlatinib cytotoxicity through Foxo3a-dependent inhibition of apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Lorlatinib Acetate Combination Therapy Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening lorlatinib acetate in combination with other kinase inhibitors. The primary goal is to identify synergistic interactions that can overcome resistance and enhance therapeutic efficacy in non-small cell lung cancer (NSCLC) and other malignancies driven by ALK or ROS1 fusions.
Introduction
Lorlatinib is a potent, third-generation, ATP-competitive, macrocyclic tyrosine kinase inhibitor (TKI) of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] It was designed to penetrate the blood-brain barrier and to be active against most known resistance mutations that arise during treatment with first- and second-generation ALK inhibitors.[1][3][4] However, as with other targeted therapies, resistance to lorlatinib can emerge through various mechanisms. These include on-target ALK compound mutations and off-target or bypass signaling pathway activation.[5][6][7][8][9][10]
Combination therapy represents a promising strategy to overcome or delay the onset of resistance to lorlatinib. By simultaneously targeting multiple nodes in a signaling network, combination therapies can achieve synergistic effects, leading to improved and more durable responses. This document outlines the rationale for lorlatinib combination therapy, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for screening synergistic combinations, and visualizes relevant biological pathways and experimental workflows.
Rationale for Combination Therapy
Resistance to lorlatinib can be broadly categorized as ALK-dependent or ALK-independent.
-
ALK-dependent resistance often involves the acquisition of compound mutations in the ALK kinase domain, which can reduce the binding affinity of lorlatinib.[5][8][9]
-
ALK-independent resistance involves the activation of bypass signaling pathways that promote cell survival and proliferation despite effective ALK inhibition. Common bypass mechanisms include the activation of the RAS-MAPK and PI3K/AKT/mTOR pathways, as well as the amplification of other receptor tyrosine kinases such as MET.[5][8][11][12]
Therefore, rational combination strategies involve co-targeting these resistance pathways. For instance, combining lorlatinib with inhibitors of SRC, mTOR, or MEK has shown promise in preclinical models.[5][12]
Data Presentation: Lorlatinib Combination Efficacy
The following tables summarize quantitative data from preclinical studies investigating lorlatinib in combination with other kinase inhibitors.
Table 1: In Vitro Efficacy of Lorlatinib in Combination with Other Kinase Inhibitors
| Cell Line | Resistance Mechanism | Combination Partner | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Synergy/Antagonism | Reference |
| H3122 LR1 | ALK G1202R+L1196M | GSK3 Inhibitor (CHIR-99021) | >1000 nM (Lorlatinib) | Not specified | <1 | Synergy | [12] |
| STE-1 LR3 | ALK G1202R+C1156Y | GSK3 Inhibitor (CHIR-99021) | >1000 nM (Lorlatinib) | Not specified | <1 | Synergy | [12] |
| Melanoma A375 | BRAF V600E (sensitive) | BRAF Inhibitor (Vemurafenib) | Not specified | Not specified | <1 | Synergy | [13] |
| Melanoma A375R | BRAF V600E (resistant) | WEE1 Inhibitor (AZD1775) | Not specified | Not specified | <1 | Synergy | [13] |
Note: Specific IC50 values in combination were not always provided in the source material, but synergy was demonstrated through a Combination Index (CI) of less than 1.
Table 2: Summary of Lorlatinib Resistance Mechanisms and Potential Combination Strategies
| Resistance Mechanism | Bypass Pathway/Mediator | Proposed Combination Partner(s) | References |
| Epithelial-to-Mesenchymal Transition (EMT) | SRC | SRC inhibitors | [5] |
| NF2 Loss | mTOR | mTOR inhibitors | [5] |
| MET Amplification | MET | MET inhibitors (e.g., Crizotinib) | [4][7] |
| RAS-MAPK Pathway Activation | MEK, ERK | MEK inhibitors, ERK inhibitors | [8][11] |
| ALK Compound Mutations | Varies | Next-generation ALK inhibitors, HSP90 inhibitors | [5][8][9] |
| Drug-Tolerant Persister Cells | GSK3 | GSK3 inhibitors | [12] |
Signaling Pathways and Experimental Workflows
ALK Signaling and Resistance Pathways
The following diagram illustrates the primary ALK signaling pathway and key resistance mechanisms that can be targeted with combination therapies.
Caption: ALK signaling pathways and points of intervention for lorlatinib and combination partners.
Experimental Workflow for Combination Screening
This diagram outlines a typical high-throughput screening workflow to identify synergistic drug combinations with lorlatinib.[14][15][16][17]
Caption: High-throughput screening workflow for identifying synergistic drug combinations.
Experimental Protocols
High-Throughput Cell Viability Assay for Combination Screening
This protocol is adapted for a 384-well plate format and utilizes a luminescence-based ATP assay (e.g., CellTiter-Glo®) to assess cell viability, a robust indicator of cellular metabolic activity.[14][18][19][20]
Materials:
-
Cancer cell lines (e.g., ALK-positive NSCLC lines sensitive and resistant to lorlatinib)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and library of kinase inhibitors
-
384-well white, clear-bottom assay plates
-
Automated liquid handler (for compound dispensing)
-
Multidrop dispenser (for cells and reagents)
-
Luminescence plate reader
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Compound Plating: a. Prepare a dose-response matrix of lorlatinib and the combination kinase inhibitor in a source plate. b. Use an acoustic liquid handler to transfer nanoliter volumes of each drug and their combinations into the 384-well assay plates. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Cell Seeding: a. Harvest cells during their logarithmic growth phase and prepare a single-cell suspension. b. Determine the optimal cell seeding density for a 72-hour incubation period (typically 500-2000 cells/well). c. Using a multidrop dispenser, seed the cells in 25 µL of culture medium into each well of the pre-drugged 384-well plates.[14]
-
Incubation: a. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: a. Equilibrate the plates to room temperature for 30 minutes.[20] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 25 µL of the reagent to each well.[14][20] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a plate reader.
Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[21][22][23][24] It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Procedure:
-
Data Normalization: a. Subtract the average background luminescence (media-only wells) from all data points. b. Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate Fractional Effect (Fa): a. For each drug concentration and combination, calculate the fraction of cells affected (inhibited) using the formula: Fa = 1 - (Normalized value of treated well / Normalized value of control well).
-
Software Analysis: a. Input the dose-response data for the single agents and the combinations into a specialized software package like CompuSyn or SynergyFinder.[21][22][25] b. The software will generate CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9). c. Visualize the data using isobolograms, where data points falling below the line of additivity indicate synergy.[25]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to validate the mechanism of action of synergistic drug combinations by assessing the phosphorylation status and expression levels of key proteins in the targeted signaling pathways.[26][27]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: a. Treat cells with lorlatinib, the combination inhibitor, or both at specified concentrations for a defined period (e.g., 2-24 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[28] c. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26][28] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Visualize the protein bands using a digital imager. c. Quantify band intensities using software like ImageJ, normalizing to a loading control like GAPDH.
Conclusion
The screening of lorlatinib in combination with other kinase inhibitors is a critical step in developing next-generation therapeutic strategies for ALK/ROS1-driven cancers. The protocols and data presented here provide a framework for the systematic identification and validation of synergistic drug combinations. By targeting both the primary oncogenic driver and the mechanisms of resistance, these combination therapies have the potential to significantly improve patient outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorlatinib and Bevacizumab Activity in ALK-Rearranged Lung Cancers After Lorlatinib Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 12. GSK3 inhibition circumvents and overcomes acquired lorlatinib resistance in ALK-rearranged non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 22. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 23. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 24. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 28. 4.6. Western Blot Analysis [bio-protocol.org]
Application Note: Identifying Lorlatinib Resistance Genes using CRISPR-Cas9 Screening
Introduction
Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC), particularly in cases with resistance to earlier-generation TKIs.[1][2] Despite its initial effectiveness, the development of acquired resistance remains a major clinical challenge, limiting long-term patient benefit.[3] Understanding the genetic drivers of Lorlatinib resistance is crucial for developing effective combination therapies and next-generation inhibitors. Genome-wide loss-of-function screens using CRISPR-Cas9 technology have become a powerful and unbiased tool for systematically identifying genes whose knockout confers resistance to anticancer drugs.[4][5][6]
This application note provides a comprehensive overview and detailed protocols for utilizing pooled lentiviral CRISPR-Cas9 knockout screens to identify genes that modulate sensitivity and resistance to Lorlatinib acetate.
Principle of the Method
The core principle of a pooled CRISPR-Cas9 resistance screen is to generate a diverse population of cells, each with a single gene knockout, and then apply a selective pressure—in this case, Lorlatinib treatment.[5] A lentiviral library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is transduced into a population of Cas9-expressing cancer cells at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.[5] Following drug treatment, cells in which the knockout of a specific gene confers a survival advantage will become enriched in the population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, it is possible to identify the genes whose loss leads to Lorlatinib resistance.[7]
Key Signaling Pathways in Lorlatinib Resistance
Several on-target and off-target mechanisms of resistance to Lorlatinib have been identified. On-target resistance often involves the acquisition of compound mutations within the ALK kinase domain itself.[1][8] Off-target or bypass mechanisms involve the activation of alternative signaling pathways that promote cell survival independently of ALK. CRISPR screens and other functional genomics approaches have been instrumental in identifying these pathways. Key bypass pathways include the RAS/MAPK and PI3K/AKT signaling cascades, often hyperactivated through upstream receptor tyrosine kinases (RTKs) like EGFR.[3][9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadinstitute.org [broadinstitute.org]
- 8. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adaptive resistance to lorlatinib via EGFR signaling in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting p-ALK Signal in Western Blots with Lorlatinib Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor p-ALK (phosphorylated Anaplastic Lymphoma Kinase) signals in Western blots, particularly when using Lorlatinib acetate.
Frequently Asked Questions (FAQs)
Q1: Why is my p-ALK signal weak or absent after treating cells with this compound?
A weak or absent p-ALK signal after Lorlatinib treatment is the expected outcome, as Lorlatinib is a potent inhibitor of ALK phosphorylation.[1][2][3] The goal of the experiment is often to demonstrate this inhibition. However, if you suspect a technical issue, this guide will help you troubleshoot.
Q2: Can this compound interfere with the p-ALK antibody binding in a Western blot?
While direct steric hindrance is a theoretical possibility depending on the antibody's epitope, it is not a commonly reported issue. Western blotting is a standard method to assess p-ALK levels after treatment with Lorlatinib and its analogs, suggesting that antibody binding is generally not impeded.[1] A weak signal is more likely due to successful inhibition by Lorlatinib or technical errors during the Western blotting procedure.
Q3: What is the expected molecular weight of p-ALK?
The full-length ALK protein has a predicted molecular weight of approximately 177 kDa. However, in many cancer types, ALK is expressed as a fusion protein (e.g., EML4-ALK), which will have a different molecular weight. For instance, the most common EML4-ALK variant 1 is approximately 119 kDa. It is crucial to know the specific ALK fusion present in your cell line to look for the band at the correct size.
Q4: Should I use a positive control?
Yes, always include a positive control. This could be a lysate from an untreated ALK-positive cell line or a cell line known to have high p-ALK levels. This will help you confirm that your antibody and detection system are working correctly.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Western blot experiment for p-ALK detection in the presence of this compound.
Problem 1: No p-ALK Signal in Both Untreated and Lorlatinib-Treated Samples
If you do not see a p-ALK signal even in your untreated control, the issue is likely with your experimental technique.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction and Lysis | Ensure your lysis buffer contains freshly added protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4][5][6] Keep samples on ice or at 4°C throughout the lysis procedure.[4][6] |
| Low Protein Concentration | Load a sufficient amount of protein. For phosphorylated proteins, which are often low in abundance, you may need to load 30-50 µg of total protein per lane.[7] Consider performing a protein concentration assay (e.g., BCA) to ensure equal loading. |
| Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[2][8] Optimize transfer conditions (time, voltage) based on the molecular weight of your p-ALK variant. For larger proteins, a longer transfer time or a wet transfer system may be necessary.[9] |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibodies to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dot blot to check antibody activity. |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and is sensitive enough to detect low-abundance proteins. Prepare fresh substrate for each experiment. |
Problem 2: Weak p-ALK Signal in the Untreated Control and No Signal in Lorlatinib-Treated Samples
This scenario suggests that while your technique is generally working, it may not be sensitive enough to detect the baseline p-ALK levels robustly.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Baseline p-ALK Levels | Some cell lines may have low endogenous levels of p-ALK. You can try to stimulate the cells with a known ALK ligand (e.g., Pleiotrophin) before lysis to increase the p-ALK signal in your positive control. |
| Insufficient Antibody Incubation Time | Extend the primary antibody incubation time, for example, overnight at 4°C, to allow for better binding to the target protein. |
| Inappropriate Blocking Reagent | Avoid using non-fat milk for blocking when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can increase background and mask your signal.[4][6][10] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. |
| Use of Phosphate-Based Buffers | Avoid using Phosphate-Buffered Saline (PBS) for wash steps and antibody dilutions, as the phosphate ions can compete with the antibody for binding to the phospho-epitope.[4][5] Use Tris-Buffered Saline with Tween-20 (TBST) instead. |
| Enhancing Signal Detection | Use a more sensitive ECL substrate. You can also consider using a secondary antibody conjugated to a brighter fluorophore if you have access to a fluorescence imaging system. |
Problem 3: Unexpected Bands or High Background
Extraneous bands or high background can obscure your p-ALK signal and make data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure your blocking step is adequate (at least 1 hour at room temperature). |
| Antibody Concentration Too High | Reduce the concentration of your primary and/or secondary antibody. |
| Contaminated Buffers or Equipment | Use freshly prepared buffers and ensure that your electrophoresis and transfer equipment are clean. |
| Membrane Drying Out | Ensure the membrane remains fully submerged in buffer during all incubation and wash steps. |
Experimental Protocols
General Protocol for p-ALK Western Blotting
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per well onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary p-ALK antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To assess total ALK or a loading control (e.g., GAPDH, β-actin), you can strip the membrane using a mild stripping buffer and re-probe with the appropriate primary antibody.
-
Visualizations
References
- 1. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epitope mapping of anti-ALK antibodies in children with anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epitope mapping of spontaneous autoantibodies to anaplastic lymphoma kinase (ALK) in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epitope mapping of spontaneous autoantibodies to anaplastic lymphoma kinase (ALK) in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. mdpi.com [mdpi.com]
- 10. oncotarget.com [oncotarget.com]
Overcoming Lorlatinib acetate solubility issues for in vitro assays
Welcome to the technical support center for Lorlatinib acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Lorlatinib and what are its primary molecular targets?
Lorlatinib is a potent, third-generation, ATP-competitive tyrosine kinase inhibitor (TKI).[1] It is highly selective for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] Due to chromosomal rearrangements, abnormal fusion proteins of ALK and ROS1 can be produced, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival.[3] Lorlatinib functions by binding to the ATP-binding pocket of these aberrant kinases, inhibiting their activity and thereby blocking these critical pathways.[3] It has demonstrated activity against multiple mutant forms of the ALK enzyme that are resistant to earlier-generation TKIs.[2] A key feature of Lorlatinib is its ability to effectively cross the blood-brain barrier.[1][3]
Q2: What are the recommended solvents for dissolving this compound for in vitro assays?
This compound is practically insoluble in water but shows good solubility in organic solvents.[4][5] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro experiments.[4][6][7] Ethanol can also be used.[6] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cellular toxicity or off-target effects.[6] If a higher concentration is necessary, it is essential to run a vehicle control experiment (cells treated with the same final concentration of DMSO without the drug) to assess the solvent's impact on your specific cell line and assay.[6]
Q4: My this compound precipitated after I added it to my culture medium. What happened?
This is a common issue driven by the low aqueous solubility of Lorlatinib.[5] Precipitation, which may appear as a fine white powder, cloudiness, or crystals, typically occurs when a highly concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the cell culture medium. The drastic change in solvent polarity causes the drug to "crash out" of the solution. Other factors like temperature shifts (e.g., adding cold stock to warm media) and the composition of the media (e.g., high salt or protein concentration) can also contribute to this problem.[8][9]
Q5: How should I properly store my this compound stock solution?
For long-term storage, concentrated stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[6] For short-term use (within one week), aliquots can be stored at 4°C.[6] Always protect the compound from light.
Troubleshooting Guide: Preventing Precipitation
| Issue Encountered | Root Cause | Recommended Solution |
| Immediate Precipitation | The compound's solubility limit in the aqueous medium was exceeded upon dilution. The rapid solvent shift from DMSO to water caused the drug to fall out of solution. | Perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed (37°C) culture medium or PBS. Mix thoroughly. Then, add this intermediate dilution to your final volume of culture medium. Always add the drug solution to the media dropwise while gently swirling or vortexing the flask/plate. |
| Precipitation Over Time | The compound is unstable in the culture medium over the incubation period. This can be due to interactions with media components, pH changes, or evaporation from the culture vessel. | Ensure the incubator has proper humidification to prevent evaporation, which can concentrate salts and the drug.[8] Consider reducing the incubation time if possible or refreshing the media with a newly prepared drug solution during long-term experiments. |
| Inconsistent Results | Micro-precipitation, not always visible to the naked eye, can lead to variability in the effective drug concentration between wells or experiments. | After preparing the final working solution in culture medium, briefly centrifuge or filter it through a 0.22 µm syringe filter before adding it to the cells to remove any potential micro-precipitates. Always prepare fresh working solutions for each experiment. |
Quantitative Data Summary
The solubility of Lorlatinib can vary slightly between suppliers and based on the purity and handling of the solvent. The data below is a consolidated summary from multiple sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 13 - 81 mg/mL | 32.0 - 199.3 mM | Use fresh, anhydrous DMSO. Sonication may be required to achieve higher concentrations.[4][6] |
| Ethanol | ~30 - 40.6 mg/mL | ~73.8 - 99.9 mM | Sonication is recommended.[6][10] |
| Water | < 1 mg/mL (Insoluble) | - | Lorlatinib exhibits pH-dependent solubility, with higher solubility in acidic conditions (pH < 4.5).[5][10] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation : Allow the vial of powdered this compound and a bottle of fresh, anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : Lorlatinib (free base) has a molecular weight of 406.41 g/mol . To prepare a 20 mM stock solution, you will need to dissolve 8.13 mg of Lorlatinib in 1 mL of DMSO.
-
Dissolution : Add 1 mL of anhydrous DMSO to the vial containing 8.13 mg of this compound powder.
-
Mixing : Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[6]
-
Storage : Aliquot the clear stock solution into single-use, light-protected tubes (e.g., amber tubes). Store long-term at -80°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium
-
Thaw and Pre-warm : Thaw a single aliquot of the 20 mM Lorlatinib stock solution at room temperature. Pre-warm your cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Crucial Step) : To avoid precipitation, do not add the 20 mM stock directly to your final volume.
-
First, prepare a 1:100 intermediate dilution. Add 2 µL of the 20 mM stock solution to 198 µL of pre-warmed culture medium. Mix well by gentle pipetting. This creates a 200 µM solution.
-
-
Final Dilution : Add 50 µL of the 200 µM intermediate solution to 10 mL of pre-warmed culture medium. This results in a final concentration of 100 nM with a final DMSO concentration of 0.0005%, which is well below the toxic limit.
-
Application : Mix the final working solution gently by inverting the tube or bottle. Immediately add the medium to your cell culture plates or flasks.
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and using this compound in an in vitro assay to minimize solubility issues.
Caption: Workflow for preparing this compound solutions.
Lorlatinib Signaling Pathway Inhibition
Lorlatinib targets the ALK and ROS1 receptor tyrosine kinases, inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Lorlatinib inhibits ALK/ROS1 and downstream pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lorlatinib (PF-6463922) | ROS1/ALK Inhibitor | Anticancer | TargetMol [targetmol.com]
- 7. GSK3 inhibition circumvents and overcomes acquired lorlatinib resistance in ALK-rearranged non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]
Technical Support Center: Managing Lorlatinib Acetate-Induced Hyperlipidemia in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering lorlatinib acetate-induced hyperlipidemia in their in vivo experiments. The information is intended for scientists and drug development professionals working with this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: Is hyperlipidemia a known side effect of lorlatinib in in vivo models?
A1: Yes, hyperlipidemia is a documented side effect of lorlatinib. While much of the data comes from clinical trials in human patients, preclinical studies in mice have also shown that lorlatinib can disrupt lipid metabolism[1]. This is a critical consideration for in vivo studies, as it can be a confounding factor in efficacy and toxicity assessments.
Q2: What is the likely mechanism of lorlatinib-induced hyperlipidemia?
A2: The precise in vivo mechanism is still under investigation, but in vitro studies suggest that lorlatinib directly promotes the accumulation of cholesterol and triglycerides in hepatic cells[2][3]. It is hypothesized that lorlatinib may induce mitochondrial dysfunction, leading to decreased lipid catabolism and an imbalance between fatty acid β-oxidation and the synthesis of cholesteryl esters and triglycerides[2]. Some clinical cases have suggested a link to nephrotic syndrome, but this is not observed in all instances[4].
Q3: How soon after starting lorlatinib administration can I expect to see changes in lipid profiles?
A3: In clinical settings, the median time to onset of hyperlipidemia is approximately 15 days[5][6]. Researchers should consider a similar timeframe for their in vivo models and plan for baseline and serial lipid monitoring.
Q4: What lipid parameters should I be measuring in my animal models?
A4: It is recommended to measure a full lipid panel, including total cholesterol, triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL). Lorlatinib has been shown to cause elevations in both cholesterol and triglycerides[5][6].
Q5: Are there any known strategies to mitigate lorlatinib-induced hyperlipidemia in vivo?
A5: In clinical practice, statins are the standard of care for managing lorlatinib-induced hyperlipidemia. Rosuvastatin and pravastatin are often preferred due to their lower potential for drug-drug interactions with lorlatinib, which is metabolized by CYP3A4[5]. Preclinical in vitro studies have also identified silibinin, a natural compound, as a potential agent to counteract the hyperlipidemic effects of lorlatinib in hepatic cells[2][3][7][8].
Troubleshooting Guides
Issue: Unexpectedly high lipid levels in lorlatinib-treated animals.
Possible Cause 1: On-target or off-target effect of lorlatinib.
-
Troubleshooting Steps:
-
Confirm that the observed hyperlipidemia is not due to other experimental variables, such as diet.
-
Establish a baseline lipid profile for your animal model before initiating lorlatinib treatment.
-
Implement a regular monitoring schedule for lipid levels throughout the study.
-
Consider incorporating a mitigation strategy, such as co-administration of a statin, into your experimental design.
-
Possible Cause 2: Diet-drug interaction.
-
Troubleshooting Steps:
-
Ensure that the standard diet for your animal colony is not excessively high in fat, which could exacerbate the effects of lorlatinib.
-
If using a specialized diet, evaluate its potential to interact with lorlatinib's effects on lipid metabolism.
-
Issue: Difficulty in selecting an appropriate mitigation strategy.
Consideration 1: Choice of statin.
-
Guidance:
-
Based on clinical recommendations, rosuvastatin or pravastatin are suggested starting points for in vivo studies due to their reduced interaction with the CYP3A4 metabolic pathway[5].
-
It is crucial to perform a pilot study to determine the optimal dose of the statin that effectively lowers lipid levels without causing other toxicities in your animal model.
-
Consideration 2: Exploring novel mitigation agents.
-
Guidance:
Quantitative Data from Clinical and Preclinical Studies
Table 1: Incidence of Hyperlipidemia with Lorlatinib in Clinical Trials
| Parameter | Incidence in Patients | Grade 3-4 Incidence | Median Time to Onset | Reference |
| Hypercholesterolemia | 81% - 96% | 16% - 18% | 15 days | [5][6] |
| Hypertriglyceridemia | 60% - 90% | 16% - 18% | 15 days | [5][6] |
Table 2: Clinically Recommended Management of Lorlatinib-Induced Hyperlipidemia
| Condition | Intervention | Recommended Agents | Reference |
| Elevated Cholesterol and/or Triglycerides | Initiate lipid-lowering therapy | Rosuvastatin, Pravastatin | [5] |
| Severe Hyperlipidemia (Cholesterol >500 mg/dL or Triglycerides >1000 mg/dL) | Withhold lorlatinib until lipids decrease, then resume. Consider dose reduction if recurs. | Maximize lipid-lowering therapy | [6] |
Experimental Protocols
Protocol 1: In Vivo Model of Lorlatinib-Induced Hyperlipidemia and Mitigation with a Statin
Objective: To establish an in vivo model of lorlatinib-induced hyperlipidemia and evaluate the efficacy of a co-administered statin.
Materials:
-
This compound
-
Rosuvastatin (or other appropriate statin)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Equipment for blood collection and lipid analysis
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Baseline Measurements: Collect blood samples to determine baseline lipid profiles (total cholesterol, triglycerides, LDL, HDL).
-
Group Allocation: Randomly assign animals to the following groups:
-
Group A: Vehicle control
-
Group B: Lorlatinib
-
Group C: Lorlatinib + Rosuvastatin
-
Group D: Rosuvastatin alone
-
-
Drug Administration:
-
Administer lorlatinib at a clinically relevant dose, adjusted for the animal model.
-
Administer rosuvastatin at a dose known to be effective in the chosen animal model.
-
Administer drugs daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at regular intervals (e.g., weekly) to monitor lipid profiles.
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for final lipid analysis. Tissues such as the liver can be harvested for histological or molecular analysis.
Protocol 2: In Vivo Evaluation of Silibinin for the Mitigation of Lorlatinib-Induced Hyperlipidemia
Objective: To investigate the potential of silibinin to mitigate lorlatinib-induced hyperlipidemia in an in vivo model.
Methodology: This protocol would follow a similar structure to Protocol 1, with the following modifications to the treatment groups:
-
Group A: Vehicle control
-
Group B: Lorlatinib
-
Group C: Lorlatinib + Silibinin (at various doses)
-
Group D: Silibinin alone
The remainder of the methodology, including baseline measurements, drug administration, monitoring, and endpoint analysis, would be comparable.
Visualizations
References
- 1. Elucidation of lorlatinib toxicity mechanisms through GC-MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Silibinin Suppresses the Hyperlipidemic Effects of the ALK-Tyrosine Kinase Inhibitor Lorlatinib in Hepatic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex dyslipidemia induced by lorlatinib therapy: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Consensus Recommendations for Management and Counseling of Adverse Events Associated With Lorlatinib: A Guide for Healthcare Practitioners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Interpreting atypical dose-response curves with Lorlatinib acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lorlatinib acetate. It addresses potential issues, with a focus on interpreting atypical dose-response curves, and provides detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Lorlatinib is a third-generation, ATP-competitive tyrosine kinase inhibitor (TKI).[1][2] It is highly potent and selective for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][3] Its macrocyclic chemical structure allows it to effectively bind to the ATP-binding pocket of these kinases, inhibiting their activity and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3] A key feature of Lorlatinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[4][5][6]
Q2: We are observing a biphasic or U-shaped dose-response curve in our cell viability assays with Lorlatinib. What could be the cause?
An atypical, non-monotonic dose-response curve (e.g., biphasic or hormetic) is an unexpected but not uncommon observation in pharmacology. While specific examples for Lorlatinib are not extensively documented in publicly available literature, several factors could contribute to this phenomenon:
-
Off-Target Effects: At different concentrations, Lorlatinib may engage with various other kinases.[1] While highly selective for ALK and ROS1, it can inhibit other kinases at higher concentrations.[1] This could lead to a complex cellular response where low doses have a specific inhibitory effect, while higher doses trigger opposing signals through off-target interactions.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to TKI treatment by activating alternative survival pathways. It is plausible that certain concentrations of Lorlatinib could partially inhibit the primary target (ALK/ROS1) while simultaneously inducing a compensatory signaling cascade (e.g., EGFR, MET), leading to a temporary recovery in cell viability at intermediate doses.[7]
-
Heterogeneous Cell Population: If the cancer cell line used in the assay has a mixed population with varying sensitivity to Lorlatinib (e.g., a sub-clone with a resistance mutation), the dose-response curve could reflect the differential effects on these populations.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, or interactions with assay reagents, can lead to misleading results. It is crucial to ensure the solubility of Lorlatinib across the entire concentration range and to run appropriate vehicle controls.
Q3: What are the known mechanisms of resistance to Lorlatinib?
Resistance to Lorlatinib can be complex and multifactorial. The main mechanisms include:
-
On-Target ALK Mutations: The development of compound mutations (multiple mutations in the ALK kinase domain) can prevent Lorlatinib from binding effectively.[2][8] While Lorlatinib is effective against many single mutations that confer resistance to earlier-generation TKIs, specific compound mutations can lead to resistance.[2][8]
-
Bypass Pathway Activation: The cancer cells may become less dependent on ALK/ROS1 signaling by activating other oncogenic pathways, such as the PI3K/AKT/mTOR or RAS/MAPK pathways.[7]
-
Drug Efflux Pumps: Increased expression of drug efflux pumps, like P-glycoprotein (P-gp), can reduce the intracellular concentration of Lorlatinib, although Lorlatinib was designed to be less susceptible to this mechanism.[9]
Q4: Can dose reductions of Lorlatinib affect its efficacy?
Clinical studies have shown that dose reductions of Lorlatinib are a common strategy to manage treatment-related adverse events.[10][11] Importantly, these dose reductions do not appear to compromise the drug's overall efficacy.[10] This suggests that maintaining a therapeutic, albeit lower, concentration of the drug is sufficient to control the disease. For in vitro experiments, this highlights the importance of determining the optimal, and not necessarily the maximum tolerated, concentration for the desired biological effect.
Troubleshooting Guide
Issue: My dose-response curve for Lorlatinib is flat or shows very weak inhibition.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on ALK/ROS1 signaling. | Confirm the ALK or ROS1 fusion status of your cell line using PCR, FISH, or next-generation sequencing. |
| Presence of a resistance mutation. | Sequence the ALK or ROS1 gene in your cell line to check for known resistance mutations. Compare your results with published data on Lorlatinib's activity against different mutations (see Table 1). |
| Incorrect drug concentration. | Verify the concentration of your Lorlatinib stock solution. Perform a dose-response experiment with a wider range of concentrations. |
| Drug degradation. | Ensure proper storage of Lorlatinib stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize cell seeding density, treatment duration, and assay readout parameters. Refer to the detailed experimental protocols below. |
Issue: I am seeing significant well-to-well variability in my cell viability assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete drug mixing. | Mix the plate gently after adding Lorlatinib to ensure even distribution. |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Issue: My Western blot for phospho-ALK shows inconsistent inhibition with Lorlatinib.
| Possible Cause | Troubleshooting Step |
| Suboptimal lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Incorrect antibody concentration. | Titrate the primary and secondary antibodies to determine the optimal concentrations for your experimental setup. |
| Insufficient drug treatment time. | Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal duration of Lorlatinib treatment for inhibiting ALK phosphorylation.[12] |
| Loading inconsistencies. | Use a loading control (e.g., total ALK, β-actin, GAPDH) to normalize for protein loading. |
Quantitative Data
Table 1: Cellular IC50 Values of Lorlatinib Against Various ALK and ROS1 Mutant Cell Lines
| Cell Line | Fusion/Mutation | Assay Type | IC50 (nM) |
| NIH-3T3 | EML4-ALK (WT) | Phospho-ALK ELISA | 0.2 |
| NIH-3T3 | EML4-ALK (L1196M) | Phospho-ALK ELISA | 0.2 |
| NIH-3T3 | EML4-ALK (F1174L) | Phospho-ALK ELISA | 0.2 |
| Ba/F3 | CD74-ROS1 | Cell Viability (SRB/CCK8) | 1.2 |
| CHLA-20 | ALK (R1275Q) | Cell Viability | ~2.9 |
| CHLA-20 | ALK (F1174L/G1202R) | Cell Viability | >1000 |
| Ba/F3 | ALK (G1202R) | Cell Viability | ~20 |
| Ba/F3 | ALK (I1171N) | Cell Viability | ~10 |
| Ba/F3 | ALK (G1202R + L1196M) | Cell Viability | ~200 |
| Ba/F3 | ALK (I1171N + D1203N) | Cell Viability | ~150 |
Data compiled from multiple sources.[3][8][13][14] Note that IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures and is suitable for determining the cytotoxic effects of Lorlatinib.[15]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to use a 10-point dilution series with a final concentration range appropriate for your cell line (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Lorlatinib or vehicle.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Lorlatinib concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-ALK
This protocol provides a method to assess the inhibition of ALK phosphorylation by Lorlatinib.[8][12]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Lorlatinib for a predetermined time (e.g., 6 hours).[12]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., anti-pALK Y1604) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ALK and/or a loading control like β-actin.
-
Visualizations
Caption: ALK/ROS1 signaling pathway and Lorlatinib inhibition.
Caption: Workflow for troubleshooting atypical dose-response curves.
References
- 1. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Lorlatinib: Role in Reducing the Risk of Disease Progression in ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorlatinib Tolerability and Association With Clinical Outcomes in Patients With Advanced ALK- or ROS1-Rearranged NSCLC: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose adjustments of lorlatinib enabled long-term treatment | springermedicine.com [springermedicine.com]
- 12. Western Blot Analysis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Lorlatinib acetate concentration for long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Lorlatinib acetate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lorlatinib?
Lorlatinib is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets Anaplastic Lymphoma Kinase (ALK) and ROS1.[1][2] It was designed to be effective against most known ALK resistance mutations that can develop in response to first- and second-generation ALK inhibitors.[1][3] Lorlatinib also has the ability to penetrate the blood-brain barrier, making it effective against brain metastases.[3]
Q2: What is the recommended starting concentration of Lorlatinib for in vitro experiments?
The optimal starting concentration of Lorlatinib is cell line-dependent and should be determined empirically. A common starting point is the IC50 (the concentration that inhibits 50% of cell growth) for the specific cell line. For long-term culture, it is advisable to use a concentration at or slightly above the IC50 to maintain selective pressure without inducing excessive cytotoxicity.
Q3: How should I prepare and store this compound for cell culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing the final working concentration in cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.1%).
Q4: How often should I change the cell culture medium containing Lorlatinib?
To maintain a consistent concentration of the inhibitor, it is recommended to change the medium every 2-3 days. This helps to replenish nutrients and remove waste products, while ensuring a stable selective pressure from Lorlatinib.
Q5: Is it possible for cells to develop resistance to Lorlatinib in long-term culture?
Yes, resistance to Lorlatinib can develop over time. This can occur through on-target mechanisms, such as the acquisition of compound mutations in the ALK kinase domain, or off-target mechanisms, like the activation of bypass signaling pathways (e.g., EGFR, RAS-MAPK).[1][2][4][5]
Troubleshooting Guides
This section addresses common issues that may arise during the long-term culture of cells with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Culture Medium | - Poor Solubility: this compound has low aqueous solubility. The final concentration in the medium may exceed its solubility limit, especially if the DMSO stock is not properly diluted. - Interaction with Media Components: Components in the serum or media supplements may interact with Lorlatinib, causing it to precipitate. | - Proper Dilution: Ensure the DMSO stock solution is well-mixed before further dilution. When preparing the working concentration, add the Lorlatinib stock to a small volume of media first and mix thoroughly before adding it to the rest of the culture medium. - Reduce Serum Concentration: If possible, try reducing the serum percentage in your culture medium. - Test Different Media Formulations: Some basal media formulations may be more compatible with Lorlatinib. |
| High Cell Death or Low Viability | - Concentration Too High: The concentration of Lorlatinib may be too high for the specific cell line, leading to excessive cytotoxicity. - DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. - Off-Target Effects: Lorlatinib can have off-target effects that may impact cell viability.[6] | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits the target while maintaining acceptable cell viability. - Check DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level for your cells. - Monitor Cell Morphology: Regularly observe the cells for any morphological changes that might indicate stress or toxicity. |
| Loss of Inhibitor Efficacy | - Development of Resistance: Cells may have acquired resistance to Lorlatinib through genetic mutations or activation of bypass pathways.[1][2][4][5] - Degradation of Lorlatinib: The inhibitor may be unstable in the culture medium over time. | - Verify Target Inhibition: Use Western blotting to check the phosphorylation status of ALK and its downstream targets to confirm that the inhibitor is still effective. - Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified. - Increase Concentration: If resistance is suspected, a gradual increase in the Lorlatinib concentration may be necessary. - Regular Media Changes: Change the media containing fresh Lorlatinib every 2-3 days. |
| Changes in Cell Morphology or Behavior | - Off-Target Effects: Lorlatinib may be affecting other cellular pathways, leading to changes in cell shape, adhesion, or growth characteristics.[6] | - Lower Concentration: Try reducing the concentration of Lorlatinib to a level that still inhibits the target but has fewer off-target effects. - Observe and Document: Carefully document any changes in cell morphology and correlate them with the Lorlatinib treatment. |
Quantitative Data
Table 1: IC50 Values of Lorlatinib in Various ALK-Positive Cell Lines
| Cell Line | ALK Status | IC50 (nM) |
| H3122 | EML4-ALK v1 | ~1 |
| H2228 | EML4-ALK v3 | ~10 |
| STE-1 | EML4-ALK v2 | ~5 |
| Karpas-299 | NPM-ALK | ~20 |
| SU-DHL-1 | NPM-ALK | ~25 |
| Ba/F3 | EML4-ALK G1202R | ~80 |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
In a sterile environment, add the calculated amount of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Long-Term Cell Culture with this compound
-
Materials:
-
ALK-positive cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (from Protocol 1)
-
Cell culture flasks or plates
-
-
Procedure:
-
Culture the cells in their recommended complete medium until they reach the desired confluency for passaging.
-
Prepare the working concentration of Lorlatinib in the complete cell culture medium. For long-term maintenance, a concentration of 1-2 times the IC50 is often used.
-
Passage the cells and seed them into new flasks or plates with the medium containing Lorlatinib.
-
Incubate the cells under their recommended conditions (e.g., 37°C, 5% CO2).
-
Replace the medium with fresh medium containing Lorlatinib every 2-3 days.
-
Monitor the cells regularly for viability, morphology, and confluency.
-
Periodically (e.g., every 2-4 weeks), assess the phosphorylation status of ALK and downstream signaling proteins via Western blot to confirm continued target inhibition.
-
Protocol 3: Western Blot for ALK Phosphorylation
-
Materials:
-
Cells cultured with and without Lorlatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ALK and a loading control (e.g., GAPDH) for normalization.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating treatment sequencing in ALK-positive non-small cell lung cancer: lorlatinib as a key to prolonged survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of Lorlatinib Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Lorlatinib acetate in cell-based assays.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during the experimental process of identifying Lorlatinib's off-target effects.
Q1: My cells are developing resistance to Lorlatinib, but there are no new on-target (ALK/ROS1) mutations. What are the likely off-target mechanisms?
A1: Resistance to Lorlatinib in the absence of on-target mutations often arises from the activation of bypass signaling pathways. These pathways can provide alternative routes for cell survival and proliferation, rendering the inhibition of ALK/ROS1 ineffective. Key reported off-target mechanisms include:
-
Hyperactivation of EGFR and ErbB4: Increased phosphorylation and signaling through the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB4 can compensate for ALK/ROS1 inhibition.[1][2]
-
Activation of the PI3K/AKT/mTOR Pathway: This crucial survival pathway can be activated downstream of various receptor tyrosine kinases (RTKs), promoting cell growth and inhibiting apoptosis.
-
Upregulation of the RAS/MAPK Pathway: The RAS/MEK/ERK signaling cascade is a central regulator of cell proliferation and can be activated by various upstream signals, including other RTKs.[1]
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Perform a phospho-RTK array to screen for the hyperactivation of a broad range of RTKs in your resistant cell lines compared to the parental, sensitive cells.
-
Western Blot Analysis: Validate the findings from the RTK array by performing Western blots for phosphorylated and total levels of key suspected off-target kinases such as EGFR, ErbB4, AKT, and ERK.
-
Combination Therapy: To functionally validate the role of a suspected bypass pathway, treat the resistant cells with a combination of Lorlatinib and a specific inhibitor of the identified off-target (e.g., an EGFR inhibitor like Gefitinib or Erlotinib). A synergistic effect in reducing cell viability would confirm the involvement of that pathway.
Q2: I am observing unexpected phenotypic changes in my cells upon Lorlatinib treatment that don't seem related to ALK/ROS1 inhibition. How can I identify the responsible off-target kinase(s)?
A2: Unanticipated cellular phenotypes can be a strong indicator of off-target activity. Several unbiased approaches can be employed to identify the responsible kinase(s).
Troubleshooting and Identification Strategies:
-
Biochemical Kinase Profiling: Submit Lorlatinib for in vitro kinase screening against a large panel of purified kinases (kinome scan). This will provide a broad overview of its inhibitory activity against hundreds of kinases, helping to identify potential off-targets. Commercial services like those offered by Eurofins Discovery (scanMAX) or Reaction Biology provide comprehensive kinase panels.[3][4][5]
-
Chemical Proteomics:
-
Multiplexed Inhibitor Beads and Mass Spectrometry (MIB/MS): This technique can identify kinases that are directly or indirectly affected by Lorlatinib in a cellular context.[6][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to drug binding. An increase in the melting temperature of a protein in the presence of Lorlatinib suggests direct target engagement.
-
-
Quantitative Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to compare the phosphorylation landscape of cells treated with Lorlatinib versus control cells. This can reveal changes in the activity of various signaling pathways, pointing towards potential off-target kinases.
Q3: How do I differentiate between direct and indirect off-target effects of Lorlatinib in my cell-based assays?
A3: It is crucial to distinguish between kinases that are directly inhibited by Lorlatinib and those whose activity is altered as a downstream consequence of on- or off-target inhibition.
Experimental Approaches for Differentiation:
-
In Vitro Kinase Assays: Test the direct inhibitory effect of Lorlatinib on candidate off-target kinases identified from cellular assays using purified recombinant enzymes. A low IC50 or Kᵢ value would indicate a direct interaction.
-
NanoBRET™ Target Engagement Assay: This live-cell assay directly measures the binding of a drug to a specific protein target. A positive result in this assay for a suspected off-target kinase provides strong evidence of direct engagement within the cellular environment.
-
Time-Course Experiments: Analyze the phosphorylation status of the suspected off-target and its downstream substrates at various time points after Lorlatinib treatment. Direct inhibition should lead to a rapid decrease in the phosphorylation of the kinase itself or its immediate substrates. Indirect effects will likely have a delayed onset.
Quantitative Data Presentation
The following tables summarize the known on-target and potential off-target activities of Lorlatinib.
Table 1: On-Target Activity of Lorlatinib (PF-06463922)
| Target | Assay Type | IC50 / Kᵢ (nM) | Reference |
| ALK (wild-type) | Biochemical | <0.07 (Kᵢ) | [8] |
| ROS1 | Biochemical | <0.025 (Kᵢ) | [9] |
| ALK L1196M | Biochemical | 0.7 (Kᵢ) | [8] |
| ALK G1202R | Cell-based | 80 | [10] |
| ALK G1269A | Biochemical | 0.2 (Kᵢ) | [8] |
Table 2: Potential Off-Target Kinase Inhibition by Lorlatinib (from MIB/MS Profiling in Neuroblastoma Models)
| Kinase | % Inhibition (100 nM Lorlatinib) | % Inhibition (1000 nM Lorlatinib) | Reference |
| AURKB | ~25% | ~75% | [6] |
| CDK1 | ~20% | ~60% | [6] |
| CDK2 | ~15% | ~50% | [6] |
| PLK1 | ~10% | ~40% | [6] |
Note: This data is from a specific cellular context and may not be representative of all cell types. Comprehensive kinome-wide biochemical screening data is not publicly available.
Experimental Protocols
1. NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general framework for assessing the direct binding of Lorlatinib to a suspected off-target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein of interest
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound stock solution (in DMSO)
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in white, 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Transfection: Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Lorlatinib in Opti-MEM™.
-
Tracer Addition: Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
-
Assay Plate Preparation:
-
Remove the growth medium from the cells.
-
Add the Lorlatinib dilutions to the appropriate wells.
-
Add the NanoBRET™ Tracer solution to all wells.
-
Incubate at 37°C and 5% CO₂ for 2 hours.
-
-
Lysis and Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the NanoBRET™ ratio against the Lorlatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the general steps for determining if Lorlatinib binds to and stabilizes a target protein within cells.
Materials:
-
Cells of interest
-
PBS (Phosphate Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
This compound stock solution (in DMSO)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies against the protein of interest)
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or Lorlatinib at the desired concentration for a specified time.
-
Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation and Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Prepare samples for SDS-PAGE and perform Western blotting using an antibody specific for the protein of interest.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein against the temperature for both vehicle- and Lorlatinib-treated samples. A shift in the melting curve to a higher temperature in the presence of Lorlatinib indicates target stabilization and binding.
Visualizations
Caption: Workflow for identifying and validating Lorlatinib off-target effects.
Caption: Lorlatinib off-target bypass signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer [ouci.dntb.gov.ua]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Lorlatinib acetate xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Lorlatinib acetate xenograft studies. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth between mice in the same treatment group. What are the potential causes?
A1: Variability in tumor growth can stem from several factors, including the host animal, the tumor cells or tissue, and the experimental procedure itself. Host factors include the choice of immunodeficient mouse strain, as different strains can impact tumor engraftment and growth rates.[1][2] Tumor-related factors include the viability and passage number of the cancer cell line, as well as the inherent heterogeneity of patient-derived xenograft (PDX) models.[3][4] Procedural inconsistencies, such as variations in the number of injected cells, injection site, or the use of supportive matrices like Matrigel, can also contribute to variable outcomes.[5]
Q2: Our xenograft model, which was initially sensitive to Lorlatinib, is now showing resistance. What are the common biological mechanisms for this?
A2: Acquired resistance to Lorlatinib in ALK-positive xenograft models is a well-documented phenomenon and can be broadly categorized into two types: on-target and off-target mechanisms.
-
On-target resistance typically involves the development of secondary mutations within the ALK kinase domain. While Lorlatinib is effective against many single mutations that confer resistance to earlier-generation ALK inhibitors (like G1202R), the emergence of compound mutations (two or more mutations on the same ALK allele) can lead to resistance.[6][7]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK. Common bypass pathways include the activation of EGFR, MET, PI3K/AKT, and RAS/MAPK signaling.[8][9][10][11]
Q3: What is the recommended dose of Lorlatinib for mouse xenograft studies, and how should it be prepared?
A3: The dosage of Lorlatinib in xenograft studies can vary depending on the specific tumor model and the experimental goals. Doses ranging from 0.1 mg/kg to 6 mg/kg administered once daily (QD) by oral gavage have been reported in the literature.[6][12] For in vivo studies, Lorlatinib is typically suspended in a vehicle such as 0.5% carboxymethylcellulose/0.1% Tween80.[12] It is crucial to ensure a homogenous suspension before each administration.
Q4: Are there best practices for establishing and maintaining patient-derived xenograft (PDX) models to ensure consistent results?
A4: Yes, maintaining the quality and consistency of PDX models is critical. Best practices include:
-
Rigorous Quality Control: Regularly authenticate PDX models to prevent misidentification and cross-contamination. Screen for common murine and human viral pathogens and mycoplasma.[13]
-
Monitor Genetic Drift: Be aware that with successive passaging in mice, PDX models can undergo clonal evolution and changes in histopathology.[1]
-
Standardized Procedures: Use standardized protocols for tissue implantation, including the size of the tumor fragment and the implantation site (subcutaneous vs. orthotopic).[14]
-
Cryopreservation: Properly cryopreserve early-passage tumor tissue to create a stable resource for future experiments.
Troubleshooting Guides
This section provides a more detailed, question-and-answer guide to troubleshoot specific issues encountered during Lorlatinib xenograft experiments.
Category 1: Issues with Tumor Establishment and Growth
Q: We are experiencing a low tumor take rate. How can we improve it? A: A low tumor take rate can be addressed by optimizing several factors in your protocol.
-
Cell/Tissue Viability: Ensure that the cancer cells or tumor fragments are highly viable at the time of implantation. For cell lines, use cells in the logarithmic growth phase and confirm viability (e.g., via trypan blue exclusion) before injection.[5]
-
Mouse Strain: The choice of immunodeficient mouse is critical. Highly immunodeficient strains like NOD-scid gamma (NSG) mice may offer better engraftment rates for some tumor types compared to nude mice.[1]
-
Use of Matrigel: Co-injecting tumor cells with an extracellular matrix like Matrigel can significantly improve tumor take rates by providing a supportive scaffold for initial growth.[5][15]
-
Implantation Technique: Ensure consistent subcutaneous injection technique. The volume and number of cells should be standardized across all animals.
| Factor | Recommendation | Rationale |
| Cell Quality | Use cells at low passage number and in log growth phase. | Ensures high viability and proliferative capacity. |
| Mouse Strain | Consider using highly immunodeficient strains (e.g., NSG). | Reduces the chance of the host immune system rejecting the graft.[1] |
| Matrigel | Co-inject cells with Matrigel (50:50 ratio). | Provides a supportive microenvironment for engraftment.[5] |
| Cell Number | Optimize the number of injected cells (typically 1x10^6 to 1x10^7). | An insufficient number of cells can lead to failed engraftment. |
Q: The tumor growth is highly variable, even after tumors have been established. What can we do to reduce this variability? A: Post-establishment growth variability can confound treatment efficacy data.
-
Standardize Initial Tumor Volume: Begin treatment when tumors have reached a specific, uniform volume (e.g., 100-200 mm³). This synchronization helps to normalize the starting point for all treatment groups.[16]
-
Consistent Tumor Measurement: Inconsistent tumor measurement is a major source of variability. Use the same trained individual to perform all caliper measurements, or consider using 3D imaging systems for more objective and reproducible data.[17][18] Caliper measurements can be particularly error-prone and subject to inter-operator variability.[19]
-
Animal Health: Monitor the overall health of the mice. Weight loss or other signs of distress can impact tumor growth and should be recorded.
Category 2: Inconsistent Drug Efficacy and Resistance
Q: We observe a partial or complete lack of response to Lorlatinib in a previously sensitive model. How can we investigate the cause? A: This often points to the development of drug resistance. A systematic investigation is needed.
-
Confirm Drug Formulation and Dosing: First, rule out any issues with the drug itself. Was the Lorlatinib formulation prepared correctly? Was it administered consistently at the correct dose and schedule?
-
Analyze Resistant Tumors: Excise tumors from non-responding mice at the end of the study.
-
Molecular Profiling: Perform molecular analysis on the resistant tumors to identify potential mechanisms of resistance.
| Resistance Mechanism | Investigative Approach | Potential Solution / Next Step |
| On-Target (ALK mutations) | Next-Generation Sequencing (NGS) of the ALK kinase domain. | Test next-generation inhibitors or degraders that can overcome specific compound mutations.[20] |
| Off-Target (Bypass Pathways) | RNA-seq, Western Blot, or Phospho-proteomics. | Investigate combination therapies targeting both ALK and the activated bypass pathway (e.g., Lorlatinib + EGFR inhibitor).[8][11] |
Q: Can we predict which xenograft models are likely to become resistant to Lorlatinib? A: While not always possible, some factors may suggest a higher likelihood of developing resistance. Models with baseline co-mutations in pathways like TP53 or the cell cycle may have higher genomic instability, predisposing them to acquire resistance mechanisms more quickly.[21] Additionally, tumors that have already been exposed to previous generations of ALK inhibitors are more likely to harbor pre-existing resistance mutations.
Experimental Protocols & Methodologies
Protocol 1: Standard Subcutaneous Xenograft Implantation
-
Cell Preparation: Culture cells under standard conditions and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS or serum-free media.
-
Cell Counting and Viability: Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.
-
Resuspension: Resuspend the cell pellet in a sterile solution. For improved take rates, use a 1:1 mixture of cold sterile PBS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Injection: Anesthetize the mouse. Using a 27- or 28-gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitoring: Monitor the mice regularly for tumor formation. Begin caliper or imaging measurements once tumors are palpable.
Protocol 2: Lorlatinib Preparation and Oral Administration
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in water.
-
Lorlatinib Suspension: Weigh the required amount of this compound powder and suspend it in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administration: Ensure the suspension is well-mixed (vortex immediately before dosing each animal). Administer the suspension to the mouse via oral gavage using a proper gavage needle.
-
Frequency: Administer daily (QD) or as required by the study design.
Protocol 3: Tumor Volume Measurement
-
Caliper Method:
-
Measure the longest diameter (Length) and the perpendicular shorter diameter (Width) of the tumor using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Measurements should be taken 2-3 times per week. To reduce variability, the same person should perform all measurements for the duration of the study.[17]
-
-
3D Imaging Method:
| Measurement Method | Pros | Cons |
| Digital Calipers | Inexpensive, fast, does not require anesthesia.[19] | High inter-operator variability, assumes a regular tumor shape, less accurate for irregularly shaped tumors.[17][22] |
| 3D/Bioluminescence Imaging | Highly accurate and reproducible, provides topographical data, reduces operator bias.[19][23] | More expensive, may require anesthesia, bioluminescence requires luciferase-expressing cell lines.[19] |
Visualizations
Experimental Workflow
Caption: Standard workflow for a Lorlatinib xenograft efficacy study.
ALK Signaling and Resistance Pathways
Caption: Simplified ALK signaling and common bypass resistance pathways.
Troubleshooting Logic for Inconsistent Efficacy
Caption: Decision tree for troubleshooting poor Lorlatinib efficacy.
References
- 1. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transplantable Subcutaneous Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Managing Resistance to EFGR- and ALK-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Designing and Implementing Superior Patient-derived xenograft (PDX) Models | LIDE Biotech [lidebiotech.com]
- 15. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. storage.googleapis.com [storage.googleapis.com]
- 19. Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of an ALK degrader for lorlatinib-resistant compound mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 23. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immunohistochemistry for Lorlatinib-Treated Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing tissue fixation and immunohistochemistry (IHC) staining of tumors treated with Lorlatinib acetate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for tumors treated with Lorlatinib?
A1: For most applications involving Lorlatinib-treated tumors, 10% neutral buffered formalin (NBF) is the recommended fixative. It provides good preservation of tissue morphology and, with appropriate antigen retrieval, allows for successful IHC staining of key biomarkers.[1] Consistency in the type of fixative used across an experiment is crucial for reproducible results.
Q2: How long should I fix Lorlatinib-treated tumor tissue in 10% NBF?
A2: The optimal fixation time depends on the tissue size and the specific antigen being targeted. For small tissue samples (e.g., core biopsies), 6 to 24 hours of fixation is generally sufficient. For larger specimens, fixation for 24 to 72 hours may be necessary to ensure thorough penetration.[1][2] Under-fixation can lead to poor tissue morphology and weak staining, while over-fixation can mask epitopes, requiring more aggressive antigen retrieval.[1][2]
Q3: Why is antigen retrieval so important for IHC on Lorlatinib-treated tumors?
A3: Lorlatinib is a tyrosine kinase inhibitor that affects the phosphorylation status of proteins in the ALK and ROS1 signaling pathways.[3][4] Detecting these changes, particularly for phosphorylated proteins (e.g., p-ALK, p-ERK), can be challenging in formalin-fixed, paraffin-embedded (FFPE) tissues. Formalin fixation creates protein cross-links that can mask the epitopes recognized by antibodies.[5][6] Antigen retrieval, typically using heat (Heat-Induced Epitope Retrieval or HIER), is essential to break these cross-links and unmask the epitopes for antibody binding.[5][6][7]
Q4: Which antigen retrieval method is best for phosphorylated proteins in this context?
A4: For phosphorylated proteins, HIER is generally the most effective method.[5][6] Studies have shown that using a Tris-EDTA buffer at a pH of 9.0 with prolonged heating (e.g., 97°C for 45 minutes) can significantly enhance the staining signal for many phosphoproteins in FFPE tissues.[5][6] However, the optimal conditions can be antibody-dependent, so it is always recommended to perform an initial optimization.
Q5: Can I use frozen tissue sections for IHC on Lorlatinib-treated tumors?
A5: Yes, frozen tissue sections can be used and may offer the advantage of better antigen preservation, sometimes eliminating the need for antigen retrieval. However, tissue morphology can be compromised compared to FFPE tissues. If using frozen sections, a brief post-fixation with a cross-linking agent like formaldehyde or a non-cross-linking agent like cold methanol or acetone is often recommended to stabilize the tissue structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation time. | Ensure tissue is fixed for a sufficient duration based on its size (see FAQs and Data Presentation tables). For ALK, a minimum of 6 hours is recommended.[1] |
| Over-fixation masking the epitope. | Optimize the antigen retrieval protocol. For phosphoproteins, try increasing the heating time or using a Tris-EDTA buffer (pH 9.0).[5][6] | |
| Primary antibody concentration is too low. | Titrate the primary antibody to determine the optimal concentration. | |
| Issues with phosphorylated protein stability. | Minimize the time between tissue collection and fixation. Ensure phosphatase inhibitors are included in lysis buffers if performing parallel biochemical analyses. | |
| High Background Staining | Incomplete deparaffinization. | Use fresh xylene and ensure slides are incubated for the appropriate time to completely remove paraffin. |
| Non-specific antibody binding. | Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. | |
| Endogenous enzyme activity (for HRP-based detection). | Ensure an adequate endogenous peroxidase blocking step (e.g., with 3% H₂O₂) is performed. | |
| Non-Specific Staining | Primary antibody concentration is too high. | Perform an antibody titration to find the lowest concentration that gives specific staining with low background. |
| Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. | |
| Drying out of the tissue section during staining. | Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent. | |
| Poor Tissue Morphology | Delayed fixation. | Place tissue in fixative immediately after collection to prevent autolysis. |
| Under-fixation. | Ensure the fixative volume is at least 15-20 times the tissue volume and that the fixation time is adequate for the tissue size. | |
| Freeze-thaw artifacts (for frozen sections). | Snap-freeze tissue in isopentane cooled with liquid nitrogen to minimize ice crystal formation. |
Data Presentation
Table 1: Impact of Formalin Fixation Time on ALK IHC Staining Intensity in NSCLC Xenografts
| Fixation Time (in 10% NBF) | Qualitative Staining Score (0-3+) | Observations |
| 1 hour | 1+ (Minimal) | Significantly reduced staining intensity.[1] |
| 6 hours | 2.5+ (Optimal) | Strong and clear staining.[1] |
| 12 hours | 3+ (Optimal) | Strong and consistent staining.[1] |
| 24 hours | 3+ (Optimal) | Maintained strong staining.[1] |
| 72 hours | 2.5+ (Optimal) | Staining remains strong and within the optimal range.[1] |
Data summarized from a study on H2228 human lung xenograft tumors stained with an anti-ALK (D5F3) antibody. A score of 3 represents the highest staining intensity.[1]
Table 2: Recommended Antigen Retrieval Conditions for Phosphorylated Proteins
| Parameter | Standard Protocol (e.g., Citrate pH 6.0) | Optimized Protocol for Phosphoproteins |
| Buffer | 10 mM Sodium Citrate | 10 mM Tris, 1 mM EDTA |
| pH | 6.0 | 9.0 |
| Heating Method | Microwave, pressure cooker, or water bath | Water bath or decloaking chamber |
| Temperature | 95-100°C | 97°C |
| Time | 20 minutes | 45 minutes |
| Key Advantage | Commonly used and effective for many antigens. | Significantly enhances the signal for many phospho-epitopes that are masked by prolonged formalin fixation.[5][6] |
Experimental Protocols
Protocol 1: Formalin Fixation of Lorlatinib-Treated Tumors
-
Tissue Collection: Immediately after excision, measure the dimensions of the tumor tissue. If the tissue is larger than 5 mm in one dimension, it should be sliced to ensure proper fixative penetration.
-
Immersion in Fixative: Place the tissue in a container with a volume of 10% neutral buffered formalin (NBF) that is at least 15-20 times the volume of the tissue.
-
Fixation Duration: Incubate at room temperature for 6-72 hours, depending on the tissue size (refer to Table 1 for guidance on ALK staining).
-
Post-Fixation Processing: After fixation, transfer the tissue to 70% ethanol for storage before proceeding with paraffin embedding.
Protocol 2: IHC Staining with Optimized Antigen Retrieval for Phospho-Proteins
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse in distilled water: 2 x 5 minutes.
-
-
Antigen Retrieval (HIER):
-
Pre-heat a water bath or decloaking chamber to 97°C.
-
Immerse slides in Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
-
Staining:
-
Perform endogenous peroxidase block with 3% H₂O₂ for 10 minutes.
-
Rinse with TBST.
-
Apply blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ALK, anti-p-ERK) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Rinse with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBST.
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Lorlatinib inhibits the ALK/ROS1 fusion protein, blocking downstream signaling pathways.
Caption: Standard workflow for IHC staining of FFPE tissue sections.
Caption: Decision tree for troubleshooting common IHC staining issues.
References
- 1. Impact of Pre-Analytical Conditions on the Antigenicity of Lung Markers: ALK and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Lorlatinib in frontline treatment of advanced ALK-positive non-small cell lung cancer: a highly efficient new standard of care but still challenging to manage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First case report of lorlatinib in the treatment of ALK-fusion-positive lung adenocarcinoma with ovarian metastasis: Clinicopathological and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Antigen Retrieval to Unmask Signaling Phosphoproteins in Formalin-fixed Archival Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Validation & Comparative
Lorlatinib Acetate Versus Crizotinib in ALK-Mutant Cell Lines: A Head-to-Head Comparison
A definitive guide for researchers and drug development professionals on the comparative efficacy of Lorlatinib and Crizotinib in preclinical models of ALK-driven cancers. This document provides a comprehensive analysis of the two anaplastic lymphoma kinase (ALK) inhibitors, presenting key experimental data on their potency against wild-type and mutant ALK, their impact on downstream signaling pathways, and detailed protocols for reproducing the cited experiments.
Executive Summary
Lorlatinib, a third-generation ALK inhibitor, demonstrates superior potency and a broader spectrum of activity against a range of ALK mutations compared to the first-generation inhibitor, Crizotinib. This is particularly evident in cell lines harboring resistance mutations that emerge during treatment with earlier-generation ALK inhibitors. Experimental data, including half-maximal inhibitory concentration (IC50) values and analysis of downstream signaling, consistently show Lorlatinib's enhanced efficacy in overcoming resistance and suppressing the oncogenic ALK pathway.
Comparative Inhibitory Potency
The in vitro potency of Lorlatinib and Crizotinib was assessed across a panel of cell lines engineered to express various clinically relevant ALK mutations. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each inhibitor.
Activity Against Single ALK Mutations
Lorlatinib exhibits significantly greater potency against cell lines with single ALK mutations compared to Crizotinib. Notably, Lorlatinib is highly effective against the G1202R mutation, a common resistance mechanism to second-generation ALK inhibitors, against which Crizotinib has limited activity.
| ALK Mutation | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Reference Cell Line/Assay |
| F1174L | 2.3 ± 1.1 | 40 ± 20 | Purified ALK-TKD in vitro inhibition |
| R1275Q | 2.9 ± 0.8 | 38 ± 24 | Purified ALK-TKD in vitro inhibition |
| G1202R | 80 | 560 | Not Specified |
Table 1: Comparative IC50 values of Lorlatinib and Crizotinib against single ALK mutations. Data presented as mean ± standard deviation where available.[1]
Activity Against Compound ALK Mutations
The emergence of compound mutations, where multiple resistance mutations are present on the same ALK allele, poses a significant clinical challenge. Lorlatinib demonstrates superior activity against various compound mutations that confer high-level resistance to first- and second-generation ALK inhibitors.
| ALK Compound Mutation | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) |
| G1202R + L1196M | 123 | >1000 |
| G1202R + G1269A | 133 | >1000 |
| I1171N + L1198F | 16 | 447 |
| C1156Y + L1198F | 20 | 29 |
Table 2: Cellular IC50 values of Lorlatinib and Crizotinib against various compound ALK mutations in Ba/F3 cells.[2]
Impact on Downstream Signaling Pathways
The binding of Lorlatinib or Crizotinib to the ALK receptor tyrosine kinase inhibits its catalytic activity, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival. Western blot analyses confirm the differential effects of these inhibitors on key signaling nodes.
Western Blot Analysis
Comparative western blot analysis in ALK-mutant cell lines demonstrates that both Lorlatinib and Crizotinib effectively inhibit the phosphorylation of ALK (p-ALK). However, Lorlatinib generally achieves a more profound and sustained inhibition of downstream signaling molecules, including phosphorylated STAT3 (p-STAT3), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK), particularly in the context of resistance mutations.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
ALK-mutant cell lines (e.g., Ba/F3 cells expressing EML4-ALK with various mutations)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-3 for Ba/F3 cells)
-
96-well opaque-walled multiwell plates
-
Lorlatinib and Crizotinib (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Seed 2,000 Ba/F3 cells per well in a 96-well plate in a final volume of 50 µL of culture medium.
-
Prepare serial dilutions of Lorlatinib and Crizotinib in culture medium.
-
Add 50 µL of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for ALK Downstream Signaling
This technique is used to detect and quantify the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-mutant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with Lorlatinib, Crizotinib, or DMSO control for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Conclusion
The experimental data presented in this guide provide a clear and objective comparison of Lorlatinib and Crizotinib in ALK-mutant cell lines. Lorlatinib consistently demonstrates superior potency, particularly against clinically relevant resistance mutations. Its ability to potently inhibit ALK and its downstream signaling pathways, even in the context of compound mutations, underscores its importance as a therapeutic option for patients with ALK-positive cancers. The detailed experimental protocols included herein offer a valuable resource for researchers aiming to further investigate the mechanisms of these drugs and develop novel therapeutic strategies.
References
Comparative Efficacy of Lorlatinib Acetate and Alectinib in Intracranial Tumor Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Lorlatinib acetate and Alectinib in intracranial tumor models. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to inform future research and development.
Executive Summary
Both Lorlatinib and Alectinib are potent Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) that have demonstrated significant efficacy against non-small cell lung cancer (NSCLC) with ALK rearrangements. A critical challenge in treating ALK-positive NSCLC is the high incidence of brain metastases. This guide focuses on the comparative preclinical data of these two compounds in intracranial tumor models, highlighting their differential ability to cross the blood-brain barrier and control central nervous system (CNS) disease. While direct head-to-head preclinical studies in intracranial models are limited, this guide consolidates data from various sources to provide a comprehensive overview.
Data Presentation: Comparative Efficacy in Intracranial Models
The following table summarizes the available preclinical data on the efficacy of Lorlatinib and Alectinib in orthotopic intracranial xenograft models. It is important to note that the data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | Lorlatinib | Alectinib | Tumor Model System |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor size[1] | Resulted in tumor regression[2] | EML4-ALK driven NSCLC |
| Survival Benefit | Prolonged animal survival[3] | Provided a survival benefit[2] | Orthotopic mouse models |
| Brain-to-Plasma Ratio | High brain penetration (ratio = 0.82 in rats)[4] | High brain-to-plasma ratio[2] | Rat/Mouse models |
| CSF-to-Plasma Ratio | 0.77[5] | 0.002-0.005[5] | Human studies |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for establishing and utilizing intracranial tumor models to evaluate the efficacy of ALK inhibitors.
Intracranial Xenograft Model Protocol
This protocol outlines the establishment of an orthotopic intracranial xenograft model using the NCI-H2228 human NSCLC cell line, which harbors an EML4-ALK fusion.
1. Cell Culture and Preparation:
-
NCI-H2228 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the logarithmic growth phase.
-
A single-cell suspension is prepared in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells per 5 µL.[6]
2. Stereotactic Intracranial Implantation:
-
Immunocompromised mice (e.g., athymic nude mice) are anesthetized.
-
The mouse is placed in a stereotactic frame. A burr hole is drilled in the skull at specific coordinates relative to the bregma to target a specific brain region (e.g., the cerebral cortex).[6][7]
-
The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.[2]
-
The needle is left in place for a few minutes before slow withdrawal to prevent cell reflux. The burr hole is then sealed.
3. Drug Formulation and Administration:
-
Alectinib: Formulated in a 0.5% (w/v) methylcellulose 400 solution for oral administration.[8]
-
Lorlatinib: Can be formulated in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for in vivo studies.[9]
-
Treatment is typically initiated when tumors are established, as confirmed by bioluminescence or MRI imaging. Drugs are administered orally at specified doses and schedules.
4. Monitoring and Efficacy Assessment:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[7]
-
Animal body weight and clinical signs are monitored regularly.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
Signaling Pathways and Mechanisms of Action
Both Lorlatinib and Alectinib target the ALK tyrosine kinase. However, their molecular interactions and downstream effects have distinguishing features.
ALK Signaling Pathway
The ALK fusion protein, commonly EML4-ALK in NSCLC, leads to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[10][11]
Caption: ALK signaling cascade in cancer.
Mechanism of Inhibition
Both Alectinib and Lorlatinib are ATP-competitive inhibitors of the ALK kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation and activation of ALK, thereby blocking downstream signaling.
Caption: Inhibition of ALK by TKIs.
Conclusion
Both Lorlatinib and Alectinib demonstrate potent anti-tumor activity in preclinical intracranial models of ALK-positive NSCLC. Lorlatinib appears to have superior blood-brain barrier penetration as evidenced by a higher CSF-to-plasma ratio in clinical settings, which may translate to enhanced efficacy against brain metastases. However, direct comparative preclinical studies are needed to definitively establish the superior efficacy of one agent over the other in controlling intracranial tumor growth. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this critical area of oncology drug development.
References
- 1. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Implantation of Patient Brain Tumor Cells into Matching Locations in Mouse Brains for Patient-Derived Orthotopic Xenograft Model Development [mdpi.com]
- 3. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creating Anatomically Accurate and Reproducible Intracranial Xenografts of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
In Vitro Showdown: Lorlatinib Acetate and Brigatinib Face Off Against ALK Resistance Mutations
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. This guide provides an in vitro comparison of two potent ALK inhibitors, the third-generation Lorlatinib acetate and the second-generation Brigatinib, against a panel of clinically relevant ALK resistance mutations. We present a synthesis of experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive resource for the scientific community.
Data Summary: Head-to-Head Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lorlatinib and Brigatinib against various ALK mutations, providing a quantitative comparison of their in vitro potency. Lower IC50 values indicate greater potency.
| ALK Mutation | Lorlatinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Reference |
| Non-mutant EML4-ALK | ~1 | ~12 | [1] |
| L1196M (Gatekeeper) | 18 | >500 | [1][2] |
| G1202R (Solvent Front) | 37 - 80 | >1000 | [2][3] |
| G1269A | ~15 | ~50 | [1] |
| C1156Y | ~10 | ~20 | [1] |
| F1174C | ~25 | ~100 | [1] |
| Compound Mutations | |||
| G1202R/L1196M | 1,116 | Resistant | [2] |
Note: IC50 values are compiled from multiple preclinical studies and may vary based on the specific experimental conditions and cell lines used.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to compare the efficacy of Lorlatinib and Brigatinib against ALK resistance mutations.
Cell-Based Proliferation Assays
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are commonly used. These cells are engineered to express various EML4-ALK fusion proteins containing different resistance mutations.
-
Mutagenesis: To model acquired resistance, N-ethyl-N-nitrosourea (ENU) mutagenesis screening is often employed in Ba/F3 cells expressing a specific ALK mutation.[2] This process introduces random mutations, and cells that survive and proliferate in the presence of an ALK inhibitor are selected to identify new resistance mutations.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Brigatinib.
-
Viability Assessment: After a defined incubation period (typically 48 to 72 hours), cell viability is measured using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[2] This assay quantifies ATP, an indicator of metabolically active cells.
-
IC50 Determination: The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a dose-response curve.
Biochemical Kinase Assays
-
Enzyme Source: Recombinant ALK kinase domains (wild-type and mutant) are used to directly measure the inhibitory activity of the compounds on the enzyme.
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the ALK kinase in the presence of ATP. The inhibitory effect of Lorlatinib and Brigatinib is determined by quantifying the reduction in phosphorylation.
-
Detection: The amount of phosphorylated substrate is typically measured using methods like LanthaScreen™ Eu Kinase Binding Assay or by detecting the consumption of ATP.
-
IC50 Calculation: Similar to cell-based assays, IC50 values are determined from dose-response curves.
Signaling Pathways and Resistance Mechanisms
The ALK fusion protein activates several downstream signaling pathways that promote cell proliferation, survival, and differentiation.[4] Resistance to ALK inhibitors can occur through on-target secondary mutations in the ALK kinase domain or through the activation of bypass signaling pathways that circumvent the need for ALK signaling.[5][6]
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Mechanisms of Resistance to ALK Inhibitors
Caption: Overview of on-target and off-target resistance mechanisms to ALK inhibitors.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining IC50 values in vitro.
Discussion and Conclusion
The in vitro data clearly demonstrate that Lorlatinib, a third-generation ALK inhibitor, possesses superior potency against a broader range of ALK resistance mutations compared to the second-generation inhibitor Brigatinib.[3][7][8] Notably, Lorlatinib retains significant activity against the highly resistant G1202R mutation, a common mechanism of resistance to second-generation TKIs.[2][3] However, the emergence of compound mutations can confer resistance even to Lorlatinib, highlighting the ongoing challenge of acquired resistance.[2][9]
While in vitro studies provide a critical foundation for understanding drug efficacy, it is important to note that clinical outcomes are influenced by multiple factors, including pharmacokinetics, central nervous system penetration, and patient-specific characteristics.[7][10] Both Brigatinib and Lorlatinib have demonstrated significant clinical activity, including in patients with brain metastases.[7][8]
This comparative guide, by presenting key in vitro data and experimental context, aims to equip researchers and drug development professionals with a foundational understanding of the relative potencies of Lorlatinib and Brigatinib against ALK resistance mutations, thereby informing future research and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brigatinib and lorlatinib: their effect on ALK inhibitors in NSCLC focusing on resistant mutations and central nervous system metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - Zia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Head-to-head comparison of Lorlatinib, Alectinib, and Brigatinib in ALK inhibitor-naive models
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the second-generation inhibitors Alectinib and Brigatinib, along with the third-generation inhibitor Lorlatinib, have demonstrated significant clinical efficacy. For researchers and drug development professionals, understanding the preclinical comparative effectiveness of these inhibitors in ALK inhibitor-naive settings is crucial for informing future research and clinical trial design. This guide provides a head-to-head comparison of Lorlatinib, Alectinib, and Brigatinib, supported by preclinical data, detailed experimental protocols, and relevant signaling pathway visualizations.
In Vitro Efficacy: A Tale of Potency
The in vitro potency of ALK inhibitors is a key indicator of their potential therapeutic efficacy. This is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. In preclinical studies involving ALK inhibitor-naive cell lines, Brigatinib has demonstrated notable potency.
In Ba/F3 cells expressing the native EML4-ALK fusion protein, Brigatinib exhibited a lower IC50 value compared to Alectinib, suggesting greater potency in this in vitro model.[1] Specifically, Brigatinib had an IC50 of 14 nmol/L, while Alectinib showed an IC50 of 25 nmol/L.[1] Another study reported an IC50 of 1.9 nM for Alectinib in a cell-free assay and 53 nM in EML4-ALK cell lines.[2] Lorlatinib has also shown potent activity against wild-type EML4-ALK, with one study indicating a 10-fold higher inhibition compared to crizotinib.[3]
| Inhibitor | Cell Line | ALK Status | IC50 (nmol/L) |
| Brigatinib | Ba/F3 | EML4-ALK | 14[1] |
| Alectinib | Ba/F3 | EML4-ALK | 25[1] |
| Alectinib | - | Cell-free | 1.9[2] |
| Alectinib | EML4-ALK cell lines | EML4-ALK | 53[2] |
Table 1: Comparative In Vitro Potency of Brigatinib and Alectinib in an ALK Inhibitor-Naive Model.
In Vivo Performance: Tumor Regression and Survival
Preclinical in vivo models, such as xenografts in mice, provide a more complex biological system to evaluate the anti-tumor activity of drug candidates. While direct head-to-head in vivo studies comparing all three inhibitors in ALK inhibitor-naive models are limited, individual studies highlight their significant anti-tumor effects.
Brigatinib has demonstrated dose-dependent tumor regression in mice bearing subcutaneous xenografts of ALK-rearranged anaplastic large cell lymphoma (ALCL) Karpas-299 cells, with near-complete tumor regression at higher doses.[1] In an orthotopic brain tumor model, Brigatinib was also shown to prolong the median survival of mice and significantly reduce the intracranial tumor burden more effectively than crizotinib.[2]
Alectinib has also shown dose-dependent tumor growth inhibition and even regression in animal models.[4] In vivo studies have confirmed its ability to induce tumor regression in ALK-positive NSCLC xenografts.[4]
Lorlatinib has demonstrated the ability to reduce the size of NSCLC brain metastases in a concentration-dependent manner in in vivo mouse models.[5]
While these individual results are promising, the lack of direct comparative in vivo studies in ALK inhibitor-naive models makes it challenging to definitively rank their efficacy in this setting.
Clinical Efficacy in ALK Inhibitor-Naive Patients: Indirect Comparisons
In the absence of direct head-to-head clinical trials, network meta-analyses of phase III trials provide valuable insights into the comparative efficacy of these drugs in ALK inhibitor-naive patients. These analyses consistently suggest that Lorlatinib may offer a superior progression-free survival (PFS) benefit compared to both Alectinib and Brigatinib.
One network meta-analysis indicated that Lorlatinib significantly improved PFS compared to both Brigatinib (Hazard Ratio: 0.57) and Alectinib (Hazard Ratio: 0.59) in ALK inhibitor-naive patients.[6][7] Another meta-analysis concluded that Lorlatinib was the most effective in prolonging PFS, followed by Brigatinib and then Alectinib.[8][9] It is important to note that while these indirect comparisons are informative, they are not a substitute for direct head-to-head randomized controlled trials.
| Comparison | Hazard Ratio (95% CI) | Favors |
| Lorlatinib vs. Brigatinib | 0.57 (P = 0.03)[6][7] | Lorlatinib |
| Lorlatinib vs. Alectinib | 0.59 (P = 0.03)[6][7] | Lorlatinib |
Table 2: Indirect Comparison of Progression-Free Survival in ALK Inhibitor-Naive Patients (Network Meta-Analysis).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
References
- 1. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of an orthotopic model of lung cancer by transthoracic lung puncture using tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lung Adenocarcinoma Mouse Models Based on Orthotopic Transplantation of Syngeneic Tumor-Initiating Cells Expressing EpCAM, SCA-1, and Ly6d - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Lorlatinib Acetate: A Third-Generation ALK Inhibitor Overcoming Cross-Resistance in TKI-Resistant NSCLC
A comprehensive analysis of Lorlatinib's efficacy in non-small cell lung cancer (NSCLC) cells resistant to prior anaplastic lymphoma kinase (ALK) inhibitors reveals its potent activity against a wide range of resistance mutations. This guide provides a comparative overview of Lorlatinib's cross-resistance profile, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Lorlatinib, a third-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated robust clinical activity in patients with advanced ALK-positive NSCLC, including those who have developed resistance to first and second-generation ALK inhibitors.[1][2] Its efficacy stems from its ability to overcome most known single ALK resistance mutations, most notably the highly refractory G1202R solvent front mutation, which confers resistance to second-generation TKIs.[1][3]
Comparative Efficacy of Lorlatinib in Pre-treated Patients
Clinical studies have shown that in patients who have failed one or more second-generation ALK TKIs, Lorlatinib demonstrates a significantly higher objective response rate (ORR) in those with detectable ALK mutations compared to those without.[1][4] This suggests that the presence of ALK resistance mutations can be a biomarker for a favorable response to Lorlatinib.[1][2] In contrast, for patients resistant to the first-generation inhibitor crizotinib, Lorlatinib's efficacy is comparable regardless of the presence of ALK mutations, indicating that crizotinib-resistant tumors often remain dependent on ALK signaling and are responsive to more potent ALK inhibition.[1]
Quantitative Analysis of Lorlatinib Activity
The following tables summarize the in vitro potency of Lorlatinib against various ALK mutations and its clinical efficacy in patients with specific resistance mutations.
Table 1: In Vitro Activity of Lorlatinib Against Single and Compound ALK Mutations
| ALK Mutation | Lorlatinib IC50 (nmol/L) | Reference ALK Inhibitor(s) and IC50 (nmol/L) |
| EML4-ALK (non-mutant) | Potent | Crizotinib, Ceritinib, Alectinib, Brigatinib (varied potency) |
| L1196M | 18 | Crizotinib-resistant |
| G1202R | 37 | Resistant to first- and second-generation TKIs |
| F1174X | - | - |
| G1269A | - | - |
| I1171X | - | - |
| Compound Mutations | ||
| G1202R/L1196M | 1,116 | Highly resistant to all tested ALK inhibitors |
| C1156Y/L1198F | Resistant | Re-sensitized to Crizotinib |
| L1196M/D1203N | - | Primary resistance to Lorlatinib |
| F1174L/G1202R | - | Differential susceptibility |
| C1156Y/G1269A | - | Differential susceptibility |
Data compiled from multiple preclinical studies.[3][5]
Table 2: Clinical Efficacy of Lorlatinib in Patients with ALK Resistance Mutations
| Prior ALK Inhibitor(s) | ALK Mutation Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ≥1 Second-Generation TKI | With ALK Mutation (Plasma) | 62% | 7.3 months |
| Without ALK Mutation (Plasma) | 32% | 5.5 months | |
| With ALK Mutation (Tissue) | 69% | 11.0 months | |
| Without ALK Mutation (Tissue) | 27% | 5.4 months | |
| Crizotinib only | With or Without ALK Mutation | Comparable Efficacy | Not Reached (in one study) |
| Specific Mutations (EXP2-EXP5 cohorts) | |||
| G1202R/del | - | 57% | 8.2 months |
| F1174X | - | 42% | 7.4 months |
| L1196M | - | 67% | Not Reached |
| G1269A | - | 89% | Not Reached |
Data from a registrational phase II study of Lorlatinib.[1][4][6][7]
Mechanisms of Resistance to Lorlatinib
Despite its broad activity, resistance to Lorlatinib inevitably emerges. The mechanisms are diverse and can be broadly categorized as on-target (within the ALK gene) or off-target (bypass signaling pathways).
On-Target Resistance: Compound Mutations
The sequential use of ALK inhibitors can lead to the development of compound mutations, where two or more mutations occur on the same ALK allele.[3][5] These compound mutations, such as G1202R/L1196M, can confer high-level resistance to Lorlatinib and other ALK inhibitors.[3][5] However, some compound mutations, like C1156Y/L1198F, can paradoxically re-sensitize tumors to crizotinib.[3][5][8]
Off-Target Resistance: Bypass Signaling Pathways
Resistance to Lorlatinib can also be driven by the activation of alternative signaling pathways that bypass the need for ALK signaling. Identified mechanisms include:
-
Epithelial-to-Mesenchymal Transition (EMT): This process can be susceptible to dual ALK and SRC inhibition.[9][10]
-
NF2 Loss-of-Function: This can confer sensitivity to mTOR inhibitors.[9][10]
-
EGFR Pathway Hyperactivation: In some cases, blocking this pathway with inhibitors like erlotinib can restore sensitivity to Lorlatinib.[11][12]
Experimental Protocols
Understanding the methodologies used to evaluate Lorlatinib's efficacy is crucial for interpreting the data. Below are summaries of key experimental protocols.
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of ALK inhibitors, Ba/F3 cells engineered to express various EML4-ALK fusion proteins (wild-type or with resistance mutations) are commonly used.
-
Cell Culture: Ba/F3 cells are cultured in appropriate media supplemented with growth factors.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of ALK inhibitors (e.g., crizotinib, ceritinib, alectinib, brigatinib, lorlatinib).
-
Viability Assessment: After a set incubation period (e.g., 48 or 72 hours), cell viability is measured using a colorimetric assay such as CellTiter-Glo.[5]
-
Data Analysis: IC50 values are calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mutagenesis Screening for Resistance Mutations
Accelerated mutagenesis screens are employed to predict which ALK mutations may confer resistance to Lorlatinib.
-
Cell Line: Ba/F3 cells expressing EML4-ALK are used.
-
Mutagenesis: Cells are exposed to a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random mutations.
-
Drug Selection: The mutagenized cells are then cultured in the presence of high concentrations of Lorlatinib.
-
Clonal Expansion and Sequencing: Resistant clones that emerge are isolated, and the ALK kinase domain is sequenced to identify mutations.[3][5]
Patient-Derived Models and Next-Generation Sequencing
To study clinically relevant resistance mechanisms, patient-derived models and genomic analysis are utilized.
-
Biopsy Collection: Longitudinal tumor biopsies are obtained from patients with ALK-rearranged NSCLC who have developed resistance to Lorlatinib.[10][15]
-
Genomic Analysis: DNA and RNA are extracted from tumor samples and subjected to next-generation sequencing (NGS) to identify mutations in the ALK kinase domain and other cancer-related genes.[9][10]
-
Patient-Derived Cell Lines and Xenografts: Fresh tumor fragments may be used to establish patient-derived cell lines or implanted in immunodeficient mice to create patient-derived xenografts (PDXs) for in vitro and in vivo drug testing.[10][15]
Visualizing Signaling and Experimental Workflows
The following diagrams illustrate the ALK signaling pathway, the stepwise development of resistance, and a typical experimental workflow for identifying resistance mutations.
Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.
Caption: Stepwise acquisition of resistance mutations with sequential ALK TKI therapy.
Caption: Workflow for identifying and characterizing Lorlatinib resistance mechanisms.
References
- 1. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer [cancer.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. jwatch.org [jwatch.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abstract 902: In vitro and in vivo characterization of resistance to lorlatinib treatment in ALK mutated cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Adaptive resistance to lorlatinib via EGFR signaling in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diverse resistance mechanisms to the third-generation ALK inhibitor lorlatinib in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lorlatinib Acetate and Chemotherapy: A Synergistic Alliance in Preclinical Cancer Models
For Immediate Release
A comprehensive review of preclinical studies reveals a potent synergistic effect when the third-generation anaplastic lymphoma kinase (ALK) inhibitor, lorlatinib acetate, is combined with traditional chemotherapy agents. This combination approach shows significant promise in enhancing anti-tumor efficacy, particularly in aggressive cancer models such as neuroblastoma. The findings suggest that lorlatinib may not only bolster the cytotoxic effects of chemotherapy but also potentially overcome resistance mechanisms.
This guide provides an objective comparison of the performance of lorlatinib in combination with various chemotherapy regimens across different preclinical models, supported by available experimental data. Detailed methodologies for key experiments are presented to aid researchers in their evaluation and future study design.
Quantitative Analysis of Synergy
The synergy between lorlatinib and chemotherapy has been most extensively documented in preclinical models of neuroblastoma, a pediatric cancer often driven by ALK mutations.
Lorlatinib in Combination with Cyclophosphamide, Doxorubicin, and Vincristine (CAV) in Neuroblastoma
A pivotal study by Richards et al. (2023) investigated the combination of lorlatinib with a standard triple-chemotherapy regimen (CAV) in genetically engineered mouse models (GEMM) and patient-derived xenografts (PDX) of neuroblastoma. The results demonstrated a clear synergistic interaction, leading to enhanced tumor growth inhibition and improved survival outcomes compared to either treatment alone.[1][2]
| Preclinical Model | Treatment Group | Key Findings | Reference |
| Th-ALKF1174L/MYCN GEMM | Lorlatinib + CAV | Significantly enhanced survival compared to lorlatinib or CAV alone. | Richards et al., 2023 |
| ALK-amplified Neuroblastoma PDX | Lorlatinib | Significant growth inhibition observed only in models with high ALK expression. | Richards et al., 2023 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols from the cited studies are provided below.
In Vivo Synergy Assessment in Neuroblastoma Models (Richards et al., 2023)
-
Animal Models:
-
Genetically Engineered Mouse Models (GEMM): Th-ALKF1174L/MYCN mice, which develop neuroblastoma with a specific ALK mutation.
-
Patient-Derived Xenografts (PDX): Established from tumor tissue of neuroblastoma patients with ALK amplification.
-
-
Drug Formulation and Administration:
-
Lorlatinib: Administered orally (p.o.) once daily.
-
Cyclophosphamide, Doxorubicin, and Vincristine (CAV): Administered intraperitoneally (i.p.) on a cyclical schedule to mimic clinical dosing.
-
-
Study Design:
-
Mice were randomized into four treatment arms: Vehicle control, Lorlatinib alone, CAV chemotherapy alone, and Lorlatinib in combination with CAV.
-
Tumor volume was monitored regularly using caliper measurements or imaging (e.g., MRI).
-
The primary endpoint was typically tumor growth inhibition and overall survival.
-
-
Synergy Analysis:
-
Synergy was determined by comparing the anti-tumor effect of the combination therapy to the effects of each individual agent. Statistical analyses, such as the log-rank (Mantel-Cox) test for survival data, were used to assess significance.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of lorlatinib and chemotherapy is believed to stem from a multi-pronged attack on cancer cell vulnerabilities. Lorlatinib effectively inhibits the ALK signaling pathway, which is crucial for the proliferation and survival of ALK-driven tumors.[3] This targeted inhibition can induce cell cycle arrest and apoptosis.
Chemotherapeutic agents, on the other hand, exert their effects through broader mechanisms, such as DNA damage (cyclophosphamide, doxorubicin) and disruption of microtubule function (vincristine), leading to mitotic catastrophe and cell death. The combination of these distinct mechanisms of action likely prevents cancer cells from effectively compensating for the therapeutic insults, resulting in a more profound and durable anti-tumor response.
Caption: Proposed mechanism of synergy between lorlatinib and chemotherapy.
Clinical Context and Future Directions
The compelling preclinical data, particularly in neuroblastoma, has paved the way for clinical investigations. A phase 1 clinical trial (NCT03107988) has evaluated the safety and efficacy of lorlatinib in combination with chemotherapy (topotecan and cyclophosphamide) in children with relapsed or refractory ALK-driven neuroblastoma.[3][4][5] The results from this trial showed that the combination was tolerable and demonstrated clinical activity.[4]
Furthermore, clinical trials are exploring the combination of lorlatinib with chemotherapy in other malignancies, such as ALK-positive non-small cell lung cancer (NSCLC). A study (NCT05948462) is currently evaluating lorlatinib in combination with platinum-based chemotherapy and pemetrexed in patients with metastatic ALK-positive NSCLC who have progressed on single-agent lorlatinib.[6]
Conclusion
The synergy between lorlatinib and various chemotherapy agents observed in preclinical models represents a promising therapeutic strategy. By combining the precision of targeted therapy with the broad cytotoxic effects of chemotherapy, it is possible to achieve a more potent and durable anti-cancer response. The ongoing clinical trials will be crucial in translating these preclinical findings into effective treatment regimens for patients with ALK-driven malignancies. Further preclinical studies are warranted to explore the synergy of lorlatinib with a wider range of chemotherapeutic agents and in different cancer types to fully elucidate the potential of this combination approach.
References
- 1. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - Institut Curie [institut-curie.org]
- 3. alexslemonade.org [alexslemonade.org]
- 4. Lorlatinib with or without chemotherapy in ALK-driven refractory/relapsed neuroblastoma: phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the In Vivo Efficacy of Lorlatinib Acetate and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Lorlatinib acetate, a third-generation ALK/ROS1 tyrosine kinase inhibitor, with standard chemotherapy combinations. The information presented is based on available preclinical and clinical data to inform researchers and drug development professionals on the therapeutic potential and mechanistic underpinnings of these treatments.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound and chemotherapy combinations in preclinical models of neuroblastoma and clinical settings for non-small cell lung cancer (NSCLC).
Table 1: Preclinical Efficacy of Lorlatinib in ALK-Driven Neuroblastoma Xenograft Models
| Treatment Group | Dosing Schedule | Tumor Response | Reference |
| Lorlatinib | 10-30 fold lower than crizotinib | Complete tumor regression in crizotinib-resistant and -sensitive xenografts | [1] |
| Lorlatinib in Combination with Topotecan/Cyclophosphamide | Lorlatinib: 115 mg/m² (RP2D in children) | Response Rate (CR/PR/MR): 63% in patients <18 years | [2] |
Note: Direct head-to-head in vivo preclinical studies comparing Lorlatinib monotherapy with a standard chemotherapy combination in the same neuroblastoma model were not identified in the reviewed literature. The data presented for the combination therapy is from a clinical trial.
Table 2: Clinical Efficacy of Lorlatinib vs. Pemetrexed-Based Chemotherapy in ALK-Positive NSCLC (Post-Alectinib Failure)
| Efficacy Endpoint | Lorlatinib (n=16) | Pemetrexed-Based Chemotherapy (n=22) | p-value | Reference |
| Objective Response Rate (ORR) | 44% | 45% | 0.92 | [3][4] |
| Median Progression-Free Survival (mPFS) | 6.2 months | 6.9 months | 0.83 | [3][4] |
| Cumulative Incidence of CNS Progression (no baseline CNS mets) | Lower over time | Higher over time | 0.045 | [3][4] |
This data is from a retrospective analysis of clinical outcomes and not from a direct in vivo preclinical experiment.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for reproducibility and further investigation.
In Vivo Xenograft Studies for Lorlatinib Efficacy
A representative protocol for assessing the in vivo efficacy of Lorlatinib in mouse xenograft models is described below.
Animal Model:
-
Six-week-old female severe combined immunodeficient (SCID) mice are commonly used.[5]
-
Animals are housed under standard conditions in compliance with institutional animal welfare guidelines.[5]
Tumor Cell Implantation:
-
Human cancer cell lines (e.g., ALK-positive neuroblastoma or NSCLC) are cultured and prepared for injection.
-
A specific number of cells (e.g., 10 million) are subcutaneously injected into the flank of each mouse.[5]
Drug Formulation and Administration:
-
Lorlatinib is typically suspended in a vehicle solution such as 0.5% carboxymethylcellulose with 0.1% Tween80 for oral administration.[5]
-
Dosing can be initiated once tumors reach a palpable size. Doses can be administered daily or twice daily via oral gavage.[5]
-
For chemotherapy combinations, drugs like cyclophosphamide, doxorubicin, and vincristine (CAV) or topotecan and cyclophosphamide are formulated for intravenous or intraperitoneal injection according to established protocols.
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (length × width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is often tumor growth inhibition or regression. Survival studies may also be conducted, with endpoints such as time to a predetermined tumor volume or signs of morbidity.
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess protein expression and phosphorylation status of signaling molecules.[5]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is critical for interpreting the efficacy data and designing future studies.
Lorlatinib and the ALK Signaling Pathway
Lorlatinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In many cancers, chromosomal rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK in NSCLC, NPM-ALK in anaplastic large cell lymphoma) that result in constitutive activation of the ALK kinase domain. This aberrant signaling drives cell proliferation and survival through downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7][8][9][10] Lorlatinib effectively blocks the ATP-binding pocket of the ALK kinase, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: Lorlatinib inhibits the ALK receptor, blocking downstream signaling pathways.
Mechanism of Action of Chemotherapy Combinations
Standard chemotherapy regimens often include a combination of drugs with different mechanisms of action to target cancer cells at various stages of the cell cycle and to overcome resistance.
-
Cyclophosphamide: An alkylating agent that, once activated in the liver, forms cross-links within and between DNA strands. This damage to the DNA prevents cell division and leads to apoptosis.[11]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and preventing the relaxation of supercoiled DNA, which is necessary for DNA replication and transcription. It also generates free radicals that damage the cancer cells.[12]
-
Vincristine: A vinca alkaloid that binds to tubulin, a key component of microtubules. This disrupts the formation of the mitotic spindle, arresting cells in metaphase and leading to cell death.[13]
-
Pemetrexed: A folate antimetabolite that inhibits multiple enzymes involved in purine and pyrimidine synthesis, thereby disrupting the formation of precursors for DNA and RNA synthesis.[14]
-
Carboplatin/Cisplatin: Platinum-based compounds that form covalent bonds with DNA, creating intra- and inter-strand cross-links. This interferes with DNA replication and transcription, ultimately triggering apoptosis.[12]
Caption: Mechanisms of action for various chemotherapy agents targeting key cellular processes.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies to compare therapeutic agents.
Caption: A typical workflow for in vivo comparison of anti-cancer agents in xenograft models.
References
- 1. Lorlatinib with or without chemotherapy in ALK-driven refractory/relapsed neuroblastoma: phase 1 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lorlatinib Versus Pemetrexed-Based Chemotherapy in Patients With ALK-rearranged NSCLC Previously Treated With Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorlatinib Versus Pemetrexed-Based Chemotherapy in Patients With ALK-rearranged NSCLC Previously Treated With Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Lorlatinib Acetate: A Third-Generation ALK Inhibitor Validated Against G1202R and Other Resistance Mutations
A comprehensive comparison of Lorlatinib acetate's efficacy against acquired resistance in ALK-positive non-small cell lung cancer, with a focus on the recalcitrant G1202R mutation. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Lorlatinib, a third-generation, brain-penetrant, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases, has demonstrated robust clinical activity in advanced ALK-positive non-small cell lung cancer (NSCLC).[1] Its macrocyclic structure allows it to overcome many of the resistance mutations that render earlier-generation ALK inhibitors ineffective.[2] This guide focuses on the validation of this compound's activity against the G1202R mutation and other common resistance mutations, providing a comparative analysis with other ALK inhibitors.
Comparative Efficacy of Lorlatinib Against ALK Resistance Mutations
Lorlatinib has shown significant potency against a wide spectrum of ALK resistance mutations, including the highly refractory G1202R solvent front mutation, which confers resistance to both first- and second-generation ALK inhibitors.[1][3][4] Preclinical studies have consistently demonstrated Lorlatinib's superior potency compared to earlier-generation TKIs against both non-mutant ALK and most known single ALK resistance mutations.[1][4]
Clinical data from a pivotal phase II study underscores Lorlatinib's efficacy in patients who have failed prior ALK TKI therapy. In this study, Lorlatinib demonstrated significant antitumor activity against the five most common ALK resistance mutations, with objective response rates (ORRs) ranging from 42% to 89%.[1][4] Notably, for patients harboring the G1202R mutation, Lorlatinib achieved an ORR of 57%, a median duration of response (DOR) of 7.0 months, and a median progression-free survival (PFS) of 8.2 months.[1][4][5]
The presence of an ALK resistance mutation after failure of a second-generation ALK TKI appears to be a biomarker for a more favorable response to Lorlatinib, suggesting that these tumors remain dependent on ALK signaling.[1] In patients who had failed one or more second-generation ALK TKIs, the ORR to Lorlatinib was significantly higher in patients with detectable ALK mutations compared to those without (69% vs 27% by tissue genotyping).[1][6]
However, acquired resistance to Lorlatinib can also emerge, often through the development of compound ALK mutations, where multiple resistance mutations are present on the same allele.[7][8][9] While Lorlatinib is effective against single mutations, certain compound mutations, particularly those involving G1202R or I1171N/S/T, can confer high-level resistance.[7][8][10]
Quantitative Data Summary
| ALK Mutation Status | Patient Population | Lorlatinib Efficacy | Reference |
| G1202R/del | Previously treated ALK+ NSCLC | ORR: 57%; Median DOR: 7.0 months; Median PFS: 8.2 months | [1][5] |
| ALK Mutation Positive | Failed ≥1 second-gen TKI (tissue genotype) | ORR: 69%; Median PFS: 11.0 months | [1][6] |
| ALK Mutation Negative | Failed ≥1 second-gen TKI (tissue genotype) | ORR: 27%; Median PFS: 5.4 months | [1][6] |
| Prior Crizotinib | ALK+ NSCLC | ORR: 69% | [1][4] |
| Failed ≥2 ALK TKIs | ALK+ NSCLC | ORR: 39%; Median PFS: 6.9 months | [1][4] |
| Treatment-Naïve | ALK+ NSCLC | ORR: 90% | [11] |
| ALK Inhibitor | IC50 (nM) against ALK G1202R Mutant | Reference |
| Lorlatinib | 37 | [10] |
| Crizotinib | Resistant | [8] |
| Ceritinib | Resistant | [8] |
| Alectinib | Resistant | [8] |
| Brigatinib | Resistant | [8] |
Experimental Protocols
The validation of Lorlatinib's activity against ALK resistance mutations has been supported by a variety of experimental methodologies, from preclinical cellular assays to clinical trials.
Cell-Based Viability Assays
-
Cell Lines: Ba/F3 cells, an interleukin-3 dependent murine pro-B cell line, are commonly engineered to express various EML4-ALK fusion variants, including those with specific resistance mutations (e.g., G1202R, L1196M).[8][10]
-
Method: These cells are cultured in the presence of varying concentrations of ALK inhibitors (e.g., Lorlatinib, Crizotinib, Alectinib). Cell viability is assessed after a set incubation period (typically 48-72 hours) using assays such as CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor against each specific ALK mutation.[10]
In Vivo Tumor Models
-
Model System: Subcutaneous xenograft models are established by injecting human NSCLC cell lines (e.g., H3122) or engineered Ba/F3 cells into immunocompromised mice.[8]
-
Treatment: Once tumors are established, mice are treated with Lorlatinib or other ALK inhibitors via oral gavage.
-
Endpoint: Tumor growth is monitored over time to assess the in vivo efficacy of the treatment.
Clinical Trial Design (Phase II)
-
Patient Population: Patients with advanced ALK-positive NSCLC who have progressed on at least one prior ALK TKI are enrolled in expansion cohorts based on their treatment history.[1][4]
-
Molecular Analysis: Baseline plasma and/or tumor tissue samples are collected for genotyping to identify ALK resistance mutations using techniques like next-generation sequencing (NGS).[1][6]
-
Primary Endpoints: The primary endpoints typically include Objective Response Rate (ORR) and Intracranial ORR, as assessed by an independent central review.[11]
-
Secondary Endpoints: Secondary endpoints include Duration of Response (DOR), Progression-Free Survival (PFS), and safety.[1][6]
Visualizing the Science
To better understand the context of Lorlatinib's activity, the following diagrams illustrate the ALK signaling pathway, a typical experimental workflow for evaluating drug efficacy, and the hierarchical activity of Lorlatinib against resistance mutations.
Caption: Simplified ALK signaling pathway in NSCLC.
Caption: Workflow for validating ALK inhibitor efficacy.
Caption: Lorlatinib's activity against different ALK statuses.
References
- 1. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ALK rearrange: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer [cancer.fr]
- 7. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Digging into lorlatinib resistance in ALK-positive lung cancer: an editorial - Facchinetti - Chinese Clinical Oncology [cco.amegroups.org]
- 10. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizer.com [pfizer.com]
A Comparative Analysis of Kinase Selectivity: Lorlatinib Acetate vs. Second-Generation ALK TKIs
A deep dive into the kinase inhibition profiles of lorlatinib acetate, alectinib, brigatinib, and ceritinib, providing researchers with essential data for informed decision-making in drug development and translational studies.
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the evolution from first to third-generation tyrosine kinase inhibitors (TKIs) has been marked by significant improvements in efficacy and the ability to overcome resistance mutations. This compound, a third-generation ALK inhibitor, has demonstrated broad activity against numerous ALK resistance mutations that can emerge during treatment with earlier-generation TKIs. A key differentiator among these inhibitors is their kinase selectivity profile, which dictates not only their on-target potency but also their potential off-target effects. This guide provides a comprehensive comparison of the kinase selectivity of this compound against a panel of second-generation ALK TKIs: alectinib, brigatinib, and ceritinib.
Kinase Selectivity Profiles: A Tabular Comparison
The following table summarizes the inhibitory activity (IC50 or Kᵢ values) of lorlatinib, alectinib, brigatinib, and ceritinib against a panel of selected kinases. Lower values indicate greater potency. This data has been compiled from various preclinical studies and provides a quantitative basis for comparing the selectivity of these inhibitors.[1][2][3][4][5][6][7]
| Kinase Target | Lorlatinib (nM) | Alectinib (nM) | Brigatinib (nM) | Ceritinib (nM) |
| ALK (wild-type) | <0.07 (Kᵢ)[7] | 1.9 (IC₅₀)[3] | 0.6 (IC₅₀)[2][4] | 0.2 (IC₅₀) |
| ROS1 | <0.025 (Kᵢ)[7] | - | 1.9 (IC₅₀)[2][5] | - |
| ALK L1196M | 0.7 (Kᵢ)[7] | 1.56 (Kᵢ) | 1.7 (IC₅₀) | Active |
| ALK G1202R | 77-113 (IC₅₀)[7] | - | 4.9 (IC₅₀) | Resistant |
| ALK G1269A | 14-80 (IC₅₀)[7] | - | - | Active |
| FLT3 | - | - | 2.1 (IC₅₀)[2][5] | 60 (IC₅₀) |
| IGF-1R | - | - | 160 (IC₅₀)[2] | 8 (IC₅₀) |
| InsR | - | - | - | 7 (IC₅₀) |
| TRKA | Active[1] | - | - | - |
| TRKB | Active[1] | - | - | - |
| TRKC | Active[1] | - | - | - |
Experimental Protocols
The determination of kinase selectivity is a critical step in the characterization of TKIs. A widely used method for this is the KINOMEscan® assay, a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
KINOMEscan® Assay Protocol
The KINOMEscan® platform utilizes a novel active site-directed competition binding assay. The fundamental principle involves the competition between a test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and a decrease in this amount in the presence of the test compound indicates binding and inhibition.
Materials:
-
Test compounds (e.g., this compound, alectinib, brigatinib, ceritinib) dissolved in an appropriate solvent (e.g., DMSO).
-
A panel of purified, recombinant human kinases.
-
Immobilized active-site directed ligands specific for different kinase families.
-
Assay plates (e.g., 384-well plates).
-
Detection reagents (specific to the platform, often involving quantitative PCR or other sensitive detection methods).
-
Wash buffers and assay buffers.
Procedure:
-
Compound Preparation: A dilution series of the test compound is prepared in the appropriate assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Assay Plate Preparation: The kinase panel is arrayed in the wells of the assay plate.
-
Binding Reaction: The test compound dilutions are added to the wells containing the kinases, followed by the addition of the immobilized ligand.
-
Incubation: The plates are incubated for a specified period (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are removed by a series of wash steps.
-
Detection: The amount of kinase bound to the immobilized ligand in each well is quantified using the platform's specific detection method. For example, if the kinase is tagged with DNA, quantitative PCR can be used to measure the amount of bound kinase.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the test compound compared to the vehicle control. From this, IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or Kᵢ values (the inhibition constant) can be calculated. These values provide a quantitative measure of the inhibitor's potency against each kinase in the panel.
Visualizing Key Pathways and Processes
To better understand the context of ALK inhibition and the methodology for assessing selectivity, the following diagrams have been generated.
Caption: ALK signaling pathway and TKI inhibition.
Caption: Kinase selectivity profiling workflow.
Concluding Remarks
The choice of a TKI for the treatment of ALK-positive NSCLC is a complex decision that involves consideration of its efficacy against both wild-type and mutated forms of ALK, its ability to penetrate the central nervous system, and its overall safety profile. The kinase selectivity data presented in this guide highlights the distinct profiles of this compound and the second-generation TKIs.
Lorlatinib exhibits potent inhibition of ALK and ROS1, and importantly, maintains activity against a broad range of ALK resistance mutations, including the challenging G1202R mutation.[7] While brigatinib also shows potent activity against G1202R, ceritinib is largely ineffective against this mutation. Alectinib demonstrates high selectivity for ALK, which may contribute to its favorable safety profile.[3] The broader kinase activity of lorlatinib, including the inhibition of TRK kinases, may contribute to its high efficacy but also warrants consideration of potential off-target effects.
Ultimately, a thorough understanding of the kinase selectivity profiles of these agents is paramount for researchers and clinicians. This knowledge aids in the rational design of clinical trials, the interpretation of clinical outcomes, and the development of next-generation inhibitors with improved efficacy and safety profiles. The data and protocols provided in this guide serve as a valuable resource for the scientific community engaged in the ongoing effort to improve outcomes for patients with ALK-driven malignancies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Evaluating the Synergy of Lorlatinib Acetate and Immunotherapy: A Proposed Framework for Preclinical Assessment in Syngeneic Mouse Models
For Immediate Release
In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies and immunotherapies holds immense promise for overcoming treatment resistance and improving patient outcomes. This guide provides a comprehensive framework for evaluating the combination of Lorlatinib acetate, a potent third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI), and anti-PD-1 immunotherapy in preclinical syngeneic mouse models of non-small cell lung cancer (NSCLC). As direct comparative studies on this specific combination are not yet publicly available, this document outlines a robust experimental design, presents illustrative data for comparative purposes, and details the necessary protocols to rigorously assess potential synergistic effects.
Introduction to Lorlatinib and Anti-PD-1 Immunotherapy
Lorlatinib is a highly effective TKI used in the treatment of ALK-positive NSCLC. It is designed to inhibit the anaplastic lymphoma kinase (ALK) and its various mutant forms, which are key drivers of tumor cell proliferation and survival.[1][2] By binding to the ATP-binding pocket of the ALK tyrosine kinase, Lorlatinib blocks downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to cancer cell apoptosis.[1]
Immune checkpoint inhibitors, such as anti-PD-1 antibodies, function by blocking the interaction between the PD-1 receptor on T-cells and its ligand (PD-L1) on tumor cells.[3][4] This interaction typically suppresses the immune system's ability to recognize and attack cancer cells.[4][5] By inhibiting this checkpoint, anti-PD-1 therapy "reinvigorates" exhausted T-cells, enabling them to mount an effective anti-tumor response.[6]
The combination of a targeted agent like Lorlatinib with an immune checkpoint inhibitor is hypothesized to have a synergistic effect. Lorlatinib-induced tumor cell death may release tumor antigens, priming the immune system for a more robust response when coupled with the unblocking of immune checkpoints by anti-PD-1 therapy.
Proposed Syngeneic Mouse Model for Evaluation
To effectively study the interplay between Lorlatinib and the immune system, a syngeneic mouse model with a fully competent immune system is essential.[7][8] The ideal model would utilize a murine lung cancer cell line harboring an ALK fusion gene, implanted into a genetically identical mouse strain. A recently developed murine lung adenocarcinoma cell line, Y143, which expresses the EML4-ALK rearrangement, would be a suitable candidate for these studies.[9] This cell line can be implanted into C57BL/6 mice, a commonly used inbred strain in immuno-oncology research.[7][9]
Comparative Efficacy of Lorlatinib and Anti-PD-1 Therapy: Illustrative Data
The following tables present hypothetical, yet plausible, data to illustrate the potential outcomes of a study comparing Lorlatinib monotherapy, anti-PD-1 monotherapy, and their combination. This data is intended for comparative and illustrative purposes only.
Table 1: Tumor Growth Inhibition in an ALK-Positive Syngeneic Mouse Model
| Treatment Group | Number of Mice | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 250 | - |
| This compound | 10 | 450 ± 150 | 70 |
| Anti-PD-1 Antibody | 10 | 1050 ± 200 | 30 |
| Lorlatinib + Anti-PD-1 | 10 | 150 ± 75 | 90 |
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | 25 | - |
| This compound | 45 | 80 |
| Anti-PD-1 Antibody | 32 | 28 |
| Lorlatinib + Anti-PD-1 | 60 | 140 |
Table 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | CD8+ T-cells (% of CD45+ cells) | CD4+ T-cells (% of CD45+ cells) | Regulatory T-cells (Tregs) (% of CD4+ T-cells) |
| Vehicle Control | 5 ± 2 | 10 ± 3 | 25 ± 5 |
| This compound | 8 ± 3 | 12 ± 4 | 20 ± 4 |
| Anti-PD-1 Antibody | 15 ± 4 | 15 ± 5 | 10 ± 3 |
| Lorlatinib + Anti-PD-1 | 25 ± 6 | 18 ± 5 | 8 ± 2 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: ALK signaling pathway and Lorlatinib inhibition.
Caption: Proposed experimental workflow for evaluation.
Detailed Experimental Protocols
1. Cell Culture and Animal Model
-
Cell Line: Y143 murine lung adenocarcinoma cells expressing EML4-ALK.[9]
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: 1 x 10^6 Y143 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
2. Treatment Protocol
-
Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100 mm³, mice are randomized into four treatment groups (n=10 per group).
-
This compound Administration: Lorlatinib is administered daily by oral gavage at a clinically relevant dose.
-
Anti-PD-1 Antibody Administration: An anti-mouse PD-1 antibody is administered intraperitoneally twice a week.
-
Combination Therapy: Mice receive both Lorlatinib and anti-PD-1 antibody as per the schedules above.
-
Control Group: Mice receive the respective vehicles for both oral gavage and intraperitoneal injection.
3. Endpoint Analysis
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study, and tumor growth inhibition is calculated at the end of the treatment period.
-
Survival Study: A separate cohort of mice is used for survival analysis, where the endpoint is a tumor volume exceeding 2000 mm³ or signs of morbidity.
-
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs):
-
At the study endpoint, tumors are harvested, weighed, and mechanically and enzymatically dissociated into single-cell suspensions.
-
Cells are stained with a panel of fluorescently-conjugated antibodies to identify various immune cell populations.[10][11] A typical panel would include antibodies against CD45 (pan-leukocyte marker), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and FoxP3 (regulatory T-cells).
-
Data is acquired on a flow cytometer and analyzed to quantify the proportions of different immune cell subsets within the tumor microenvironment.
-
Alternative and Comparative Treatments
For a broader comparison, other ALK inhibitors (e.g., Crizotinib, Alectinib) could be tested in combination with immunotherapy to evaluate the specific contribution of Lorlatinib's potency and broader mutant coverage. Additionally, combination with other immunotherapies, such as anti-CTLA-4 antibodies, could be explored to target different aspects of the anti-tumor immune response.
Conclusion
The proposed experimental framework provides a comprehensive approach to evaluating the potential synergy between this compound and anti-PD-1 immunotherapy in a clinically relevant syngeneic mouse model. The illustrative data highlights the potential for significant improvements in tumor control and survival with the combination therapy. Rigorous execution of these studies will be crucial in providing the preclinical rationale for advancing this promising combination strategy to clinical trials for patients with ALK-positive NSCLC.
References
- 1. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 2. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 8. championsoncology.com [championsoncology.com]
- 9. Development of syngeneic murine cell lines for use in immunocompetent orthotopic lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. noblelifesci.com [noblelifesci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
